2-(Trifluoromethyl)phenyl carbonochloridate
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl] carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAIYGCOHDGJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to 2-(Trifluoromethyl)phenyl Carbonochloridate: Chemical Properties, Reactivity, and Synthetic Applications
Executive Summary
2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(trifluoromethyl)phenyl chloroformate) is a highly reactive, electrophilic acylating agent widely utilized in advanced organic synthesis, medicinal chemistry, and agrochemical development. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring, this reagent exhibits unique stereoelectronic properties that significantly enhance its reactivity compared to unsubstituted phenyl chloroformates. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic pathways, and self-validating experimental protocols designed for drug development professionals.
Physicochemical Profiling & Structural Causality
The physical and chemical behavior of 2-(trifluoromethyl)phenyl carbonochloridate is dictated by the interplay between the electrophilic chloroformate moiety and the sterically demanding, electron-withdrawing -CF₃ group.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for the compound (1)[1].
| Property | Value | Structural Causality |
| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate | N/A |
| CAS Registry Number | 869676-40-4 | N/A |
| Molecular Formula | C₈H₄ClF₃O₂ | N/A |
| Molecular Weight | 224.56 g/mol | High molecular weight relative to aliphatic chloroformates limits volatility. |
| Density | 1.4 ± 0.1 g/cm³ | Dense liquid due to the heavy halogenated substituents (Cl, F). |
| Boiling Point | 207.8 ± 40.0 °C (at 760 mmHg) | Strong dipole-dipole interactions elevate the boiling point. |
| Flash Point | 81.1 ± 16.5 °C | Requires standard flammable liquid handling protocols. |
| LogP | 3.70 | Highly lipophilic, ensuring excellent solubility in non-polar organic solvents (e.g., toluene, DCM). |
Mechanistic Reactivity: The "Push-Pull" Dynamics
The utility of 2-(trifluoromethyl)phenyl carbonochloridate lies in its ability to act as a highly efficient linchpin for the synthesis of asymmetric ureas, carbamates, and carbonates.
The Electronic Effect: The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the phenoxy oxygen, making the resulting 2-(trifluoromethyl)phenoxide anion an exceptionally stable and superior leaving group. Consequently, the activation energy required for a secondary nucleophile to displace the phenoxide is significantly lowered, allowing for milder reaction conditions when synthesizing sterically hindered ureas.
Figure 1: Nucleophilic acyl substitution pathway of 2-(Trifluoromethyl)phenyl carbonochloridate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an In-Process Control (IPC) to verify the causality of the experimental choices.
Protocol A: De Novo Synthesis via Phosgenation
The traditional synthesis of chloroformates involves reacting a phenol with phosgene (2)[2]. To mitigate the extreme toxicity of phosgene gas, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate), a solid derivative that safely decomposes in situ (3)[3]. Catalytic amounts of N,N-dimethylformamide (DMF) are employed to facilitate the reaction (4)[4].
-
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of ultra-high purity Argon.
-
Causality: Chloroformates are highly moisture-sensitive. Ambient water will rapidly hydrolyze the product back into 2-(trifluoromethyl)phenol, CO₂, and HCl.
-
-
Reagent Dissolution: Dissolve 1.0 equivalent of 2-(trifluoromethyl)phenol and 0.35 equivalents of triphosgene in anhydrous toluene.
-
Causality: Toluene is a non-coordinating solvent that allows for the precipitation of amine hydrochloride salts in the subsequent step, driving the reaction forward via Le Chatelier's principle.
-
-
Catalysis & Base Addition: Cool the mixture to 0–5 °C. Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of 1.1 equivalents of triethylamine (TEA).
-
Causality: Triphosgene decomposition is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the formation of symmetric bis(2-(trifluoromethyl)phenyl) carbonate.
-
-
Validation Checkpoint (IPC): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via GC-MS.
-
Self-Validation Logic: Methanol instantly traps any unreacted chloroformate as methyl 2-(trifluoromethyl)phenyl carbonate. The complete disappearance of the free 2-(trifluoromethyl)phenol peak (m/z 162) and the appearance of the carbonate peak validates the completion of the phosgenation step. Do not proceed to workup until this is confirmed.
-
-
Workup: Filter the precipitated TEA·HCl salt under an inert atmosphere. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield the pure carbonochloridate.
Protocol B: Application in Asymmetric Urea Synthesis
Chloroformate derivatives are critical in the synthesis of complex active pharmaceutical ingredients (APIs), such as the anticancer drug Regorafenib, which relies heavily on trifluoromethyl-substituted aromatic intermediates (5)[5].
-
Carbamate Formation: Dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM) at -10 °C. Slowly add 2-(trifluoromethyl)phenyl carbonochloridate (1.05 eq).
-
Validation Checkpoint (IPC): Monitor via TLC (Hexanes:EtOAc 3:1).
-
Self-Validation Logic: The primary amine must be fully consumed to prevent symmetric urea formation in the next step.
-
-
Urea Formation: Add the secondary amine (1.1 eq) to the reaction mixture and elevate the temperature to 50 °C.
-
Causality: The exceptional leaving group ability of the 2-(trifluoromethyl)phenoxide anion—driven by the -CF₃ group's -I effect—allows this second substitution to proceed at 50 °C, whereas standard phenyl carbamates often require temperatures exceeding 80 °C or strong bases like NaH.
-
-
Validation Checkpoint (IPC): Confirm the exact mass of the asymmetric urea product via LC-MS before initiating aqueous washing.
Safety, Handling, and Storage
-
Toxicity: 2-(Trifluoromethyl)phenyl carbonochloridate is a corrosive, lachrymatory liquid. It reacts violently with water to release toxic hydrogen chloride (HCl) gas. It must be handled exclusively inside a certified chemical fume hood.
-
Storage: Store in tightly sealed, amber glass ampoules under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Prolonged exposure to ambient humidity will result in complete degradation.
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2-(Trifluoromethyl)phenyl carbonochloridate CAS number
2-(Trifluoromethyl)phenyl Carbonochloridate: A Comprehensive Technical Guide on Reactivity, Synthesis, and Pharmaceutical Applications
Executive Summary
2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4), widely referred to as 2-(trifluoromethyl)phenyl chloroformate, is a highly reactive electrophilic building block utilized in advanced organic synthesis and medicinal chemistry[1]. The incorporation of trifluoromethyl (-CF₃) groups into pharmaceutical active ingredients (APIs) is a cornerstone of modern drug design, often employed to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability[2]. As a specialized chloroformate, this compound serves as an elite reagent for the synthesis of activated carbamates, unsymmetrical ureas, and complex carbonates, offering distinct kinetic advantages over standard unsubstituted phenyl chloroformates[3].
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 2-(trifluoromethyl)phenyl carbonochloridate is critical for predicting its behavior in solution and ensuring safe handling during scale-up operations. The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic landscape of the molecule compared to its non-fluorinated analogs.
| Property | Value / Description |
| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate |
| Common Synonyms | 2-(Trifluoromethyl)phenyl chloroformate |
| CAS Registry Number | 869676-40-4[1] |
| Molecular Formula | C₈H₄ClF₃O₂[1] |
| Molecular Weight | 224.56 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 207.8 ± 40.0 °C (at 760 mmHg)[1] |
| Flash Point | 81.1 ± 16.5 °C[1] |
| Leaving Group pKa | ~8.95 (for 2-trifluoromethylphenol at 25°C)[4] |
Core Reactivity & Mechanistic Insights
The synthetic utility of 2-(trifluoromethyl)phenyl carbonochloridate is rooted in the synergistic electronic effects of its functional groups. The chloroformate moiety (-O-CO-Cl) is inherently susceptible to nucleophilic acyl substitution. However, the presence of the ortho-trifluoromethyl group elevates this reactivity through two distinct mechanistic pathways:
-
Electrophilic Activation: The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect) across the aromatic ring. This pulls electron density away from the ester oxygen, which in turn increases the partial positive charge (δ+) on the carbonyl carbon, accelerating the initial attack by nucleophiles (such as primary amines).
-
Enhanced Leaving Group Ability: When the resulting 2-(trifluoromethyl)phenyl carbamate is subsequently used as an "activated ester" equivalent to synthesize unsymmetrical ureas, the 2-trifluoromethylphenoxide acts as the leaving group. Because 2-trifluoromethylphenol has a pKa of approximately 8.95[4]—a full logarithmic unit lower than unsubstituted phenol (pKa ~9.95)—it is a vastly superior leaving group. This allows the aminolysis step to proceed at lower temperatures, minimizing thermal degradation and preserving sensitive functional groups in complex drug intermediates.
Workflow for unsymmetrical urea synthesis using 2-(Trifluoromethyl)phenyl chloroformate.
Experimental Methodologies: Self-Validating Protocols
The following protocols detail the two-step synthesis of unsymmetrical ureas, a common motif in modern kinase inhibitors and other APIs[3].
Protocol 1: Synthesis of an Activated 2-(Trifluoromethyl)phenyl Carbamate
Causality & Design: The addition of N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to scavenge the HCl generated during the reaction. Failing to neutralize this HCl results in the protonation of the starting primary amine, rendering it non-nucleophilic and stalling the reaction.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Rationale: Argon and anhydrous solvents prevent the competitive hydrolysis of the chloroformate.
-
Base Addition: Add DIPEA (1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of the substitution and minimizes bis-acylation side reactions.
-
Electrophile Addition: Dropwise, add 2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equiv) over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation & Quality Control:
-
In-Process Monitoring: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The target activated carbamate will appear as an [M+H]⁺ peak. The disappearance of the starting amine confirms reaction completion.
-
Post-Workup Validation: Perform ¹H NMR (CDCl₃). The appearance of a characteristic carbamate N-H broad singlet (typically around 5.0–6.5 ppm) and the incorporation of the 2-trifluoromethylphenyl aromatic protons confirm structural integrity.
Protocol 2: Aminolysis to Form Unsymmetrical Ureas
Causality & Design: Exploiting the lowered pKa of the 2-trifluoromethylphenol leaving group[4], this step requires less thermal energy than standard phenyl carbamates, preventing the epimerization of adjacent chiral centers.
Step-by-Step Procedure:
-
Preparation: Dissolve the purified activated carbamate (1.0 equiv) from Protocol 1 in anhydrous Tetrahydrofuran (THF) (0.2 M).
-
Amine Addition: Add the secondary amine (1.2 equiv) and Triethylamine (TEA) (1.5 equiv).
-
Reaction: Stir the mixture at 40–50 °C for 4–6 hours.
-
Workup: Concentrate the mixture, redissolve in Ethyl Acetate, and wash with 1 M NaOH to remove the 2-trifluoromethylphenol byproduct. Dry the organic layer and purify via flash chromatography.
Validation & Quality Control:
-
Post-Workup Validation: The absence of the 2-trifluoromethylphenyl aromatic signals in the ¹H NMR spectrum of the purified product confirms the successful displacement of the leaving group and the formation of the urea.
Safety, Handling, and Degradation Pathways
2-(Trifluoromethyl)phenyl carbonochloridate is highly sensitive to ambient moisture. Upon exposure to water, the compound undergoes rapid hydrolysis to form an unstable carbonic acid intermediate, which spontaneously decarboxylates. This degradation releases corrosive hydrochloric acid (HCl) gas, carbon dioxide (CO₂), and 2-trifluoromethylphenol.
Hydrolysis and degradation pathway of 2-(Trifluoromethyl)phenyl carbonochloridate.
Handling Directives:
-
Always handle within a certified chemical fume hood.
-
Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation and pressure buildup from CO₂ evolution.
-
In the event of a spill, neutralize carefully with a weak base (e.g., sodium bicarbonate solution) before cleanup.
References
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- National Institutes of Health (PMC). "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use." PMC.
- ChemBK. "2-Trifluoromethyl-phenol - ChemBK." ChemBK.
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A Technical Guide to the Stability and Storage of 2-(Trifluoromethyl)phenyl carbonochloridate
Prepared by: Gemini, Senior Application Scientist
Abstract
2-(Trifluoromethyl)phenyl carbonochloridate is a highly reactive reagent utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its efficacy is intrinsically linked to its chemical purity, which can be compromised by improper storage and handling. This guide provides an in-depth analysis of the compound's stability profile, outlines field-proven protocols for its storage and handling, and details analytical methodologies for assessing its integrity. The primary degradation pathway for this compound is hydrolysis, a reaction catalyzed by moisture. Therefore, the core principle underpinning its stable storage and safe handling is the rigorous exclusion of water. Adherence to the recommendations herein will ensure the reagent's reliability for synthetic applications and promote safety in the laboratory environment.
Chemical Properties and Hazards
2-(Trifluoromethyl)phenyl carbonochloridate is a combustible, corrosive, and highly toxic liquid that is fatal if inhaled.[1][2] It is classified as a moisture-sensitive material, a critical characteristic that dictates its stability and dictates handling procedures.[3][4]
| Property | Value | Source |
| CAS Number | 34857-65-3 (for 2-isomer) | N/A |
| Molecular Formula | C₈H₄ClF₃O₂ | [5] |
| Molecular Weight | 224.56 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 74 - 75 °C at 17 hPa | [1] |
| Density | 1.248 g/cm³ at 25 °C | [1] |
Primary Hazards:
-
H227: Combustible liquid.[2]
-
H290: May be corrosive to metals.[2]
-
H302: Harmful if swallowed.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H330: Fatal if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Due to its hazardous nature, all handling must be performed in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Respiratory protection is required if vapors or aerosols are generated.[1][2]
Core Stability Profile: The Central Role of Hydrolysis
The stability of 2-(Trifluoromethyl)phenyl carbonochloridate is fundamentally governed by its susceptibility to hydrolysis. Like all chloroformates, it is highly reactive towards nucleophiles, with water being the most common and detrimental reactant in a laboratory setting.[7][8]
Mechanism of Hydrolytic Decomposition
Contact with water or moist air leads to rapid decomposition.[4][7] The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon, displacing the chloride. This hydrolysis yields 2-(trifluoromethyl)phenol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[7][8]
The generation of corrosive HCl gas is a significant safety concern and can also catalyze further degradation of other sensitive materials.
Caption: Primary hydrolytic decomposition pathway.
Thermal Stability
The product is chemically stable under standard ambient conditions (room temperature).[1][2] However, intense heating can lead to the formation of explosive mixtures with air.[1][2] Thermal decomposition, especially during a fire, may generate irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][7] It is recommended to avoid heating above 70°C, as degradation has been observed.[9]
Incompatibilities
To maintain chemical integrity, 2-(Trifluoromethyl)phenyl carbonochloridate must be stored away from:
Recommended Storage and Handling Protocols
The primary directive for storing and handling this reagent is the strict exclusion of moisture.[3][7][8]
Long-Term Storage
Adherence to proper storage conditions is the most critical factor in preserving the quality of 2-(Trifluoromethyl)phenyl carbonochloridate.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2 - 8 °C (Refrigerated) | Refrigeration significantly slows the rate of any potential degradation reactions. Storing at this temperature minimizes the vapor pressure, reducing inhalation risk upon opening.[1][10] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | An inert atmosphere displaces moist air from the container's headspace, providing a robust barrier against the primary hydrolysis pathway. This is non-negotiable for long-term stability. |
| Container | Original, tightly sealed container. Store in a corrosive-resistant container with a resistant inner liner. | The manufacturer's packaging is designed and tested for compatibility. The compound may be corrosive to metals, necessitating appropriate containers. A tight seal is the first line of defense against moisture ingress.[1][2] |
| Location | Store in a dry, cool, and well-ventilated place. Store locked up. | A dedicated, ventilated storage area for corrosives and reactive chemicals prevents accidental contact with incompatible materials. Locked storage ensures access is limited to authorized personnel.[1][3] |
Safe Handling Workflow
A self-validating workflow for handling this reagent involves constant vigilance against moisture introduction.
-
Preparation : Before retrieval from storage, ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., in a desiccator or on a Schlenk line).
-
Inert Atmosphere Transfer : Work must be conducted in a chemical fume hood.[3] Purge the reaction vessel with dry argon or nitrogen. Use syringe techniques (e.g., via a rubber septum) to transfer the required amount of the liquid reagent. This prevents the introduction of atmospheric moisture into both the main storage bottle and the reaction flask.
-
Quenching and Cleaning : Any residual reagent on glassware or in syringes should be quenched carefully by slow addition to a stirred solution of a suitable nucleophile like isopropanol before cleaning.
-
Storage Resealing : Before returning the main bottle to storage, ensure the cap is tightly sealed. For added protection, wrapping the cap/neck area with Parafilm can provide an extra barrier against moisture.
Analytical Methods for Stability Assessment
Routine quality control is essential to validate the integrity of the reagent, especially for sensitive applications like polymerization where monomer purity is critical.[9]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a primary method for assessing the purity of volatile compounds like chloroformates and detecting degradation products.[11]
Methodology:
-
Sample Preparation : In a glovebox or under an inert atmosphere, prepare a dilute solution of the 2-(Trifluoromethyl)phenyl carbonochloridate in an anhydrous aprotic solvent (e.g., dry dichloromethane or acetonitrile). A typical concentration is ~1 mg/mL.
-
Derivatization (Optional but Recommended) : To improve analysis and confirm the identity of the primary degradant, a derivatization can be performed. Add a small amount of anhydrous ethanol and a non-nucleophilic base (e.g., pyridine) to a separate aliquot of the sample solution. This will convert any 2-(trifluoromethyl)phenol into its corresponding ethyl ether, which is easily detectable by GC-MS.
-
GC-FID/MS Conditions :
-
Instrument : Agilent GC-MS or equivalent.
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector : 250 °C, Split mode (e.g., 50:1).
-
Oven Program : Start at 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas : Helium, constant flow (e.g., 1 mL/min).
-
Detector (FID) : 280 °C.
-
Detector (MS) : Scan m/z 40-400.
-
-
Data Analysis :
-
The purity is determined by the area percent of the main peak corresponding to the 2-(Trifluoromethyl)phenyl carbonochloridate.
-
Look for the appearance of a peak corresponding to 2-(trifluoromethyl)phenol, the primary hydrolysis product. Its presence indicates degradation.
-
Caption: Workflow for analytical stability testing.
Conclusion
The chemical integrity of 2-(Trifluoromethyl)phenyl carbonochloridate is paramount for its successful application in research and development. Its stability is directly threatened by environmental moisture, leading to rapid hydrolytic degradation. By implementing a strict protocol of refrigerated storage under an inert atmosphere and employing anhydrous handling techniques, researchers can ensure the reagent's purity and reactivity. Regular analytical verification by methods such as gas chromatography provides a necessary quality control check, guaranteeing the reliability of experimental outcomes and promoting a safer laboratory environment.
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2-(Trifluoromethyl)phenyl Carbonochloridate in Medicinal Chemistry: Supplier Landscape and Synthetic Protocols
Executive Summary
In modern drug design, the strategic incorporation of halogenated moieties is a proven method for optimizing pharmacokinetic profiles. 2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(trifluoromethyl)phenyl chloroformate, CAS: 869676-40-4) is a highly reactive electrophilic reagent utilized primarily for the synthesis of complex carbamates, carbonates, and urea derivatives[1][2]. The presence of the trifluoromethyl (–CF₃) group on the phenyl ring significantly enhances the lipophilicity, metabolic stability, and membrane permeability of the resulting molecular scaffolds[3][4].
This technical whitepaper provides an in-depth analysis of this reagent, detailing its physicochemical properties, mechanistic role in carbamate synthesis, commercial supplier landscape, and a self-validating experimental protocol designed for drug development professionals.
Physicochemical Properties & Quantitative Data
Understanding the physical parameters of 2-(Trifluoromethyl)phenyl carbonochloridate is critical for safe handling, storage, and reaction optimization. The highly electrophilic nature of the chloroformate group makes it sensitive to moisture, necessitating anhydrous storage conditions[2].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate | Standard IUPAC nomenclature. |
| CAS Registry Number | 869676-40-4 | Essential for accurate supplier sourcing[5][6]. |
| Molecular Formula | C₈H₄ClF₃O₂ | Indicates the presence of the reactive acyl chloride equivalent. |
| Molecular Weight | 224.56 g/mol | Used for stoichiometric calculations in coupling reactions[6]. |
| Boiling Point | ~207.8 °C (at 760 mmHg) | High boiling point; requires vacuum distillation for purification[5]. |
| Density | ~1.4 g/cm³ | Denser than water; relevant for biphasic extraction workflows[6]. |
| LogP (Predicted) | 3.70 | High lipophilicity driven by the –CF₃ group[6]. |
Mechanistic Role in Drug Development
The Importance of the Carbamate Motif
The carbamate functional group is a cornerstone in medicinal chemistry, frequently deployed as a bioisostere for amide bonds. Unlike standard amides, carbamates offer superior chemical and proteolytic stability, preventing rapid enzymatic degradation in vivo[1][7]. Furthermore, carbamates can act as prodrug linkers or direct pharmacophores that form critical hydrogen bonds with biological targets[1][8].
Reaction Mechanism: Nucleophilic Acyl Substitution
2-(Trifluoromethyl)phenyl carbonochloridate reacts with primary or secondary amines via a nucleophilic acyl substitution pathway[2][8]. The electron-withdrawing nature of both the chloride leaving group and the trifluoromethylphenyl moiety renders the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: The lone pair of the amine attacks the carbonyl carbon, breaking the π-bond and forming a high-energy tetrahedral intermediate[2].
-
Elimination: The intermediate collapses, reforming the carbonyl π-bond and expelling the chloride ion as a leaving group[2][7].
-
Deprotonation: A stoichiometric base (e.g., DIPEA or Triethylamine) neutralizes the resulting HCl, driving the reaction to completion and preventing the protonation of the nucleophilic amine[7].
Caption: Nucleophilic acyl substitution mechanism for carbamate synthesis using a chloroformate precursor.
Commercial Supplier Landscape
Sourcing high-purity 2-(Trifluoromethyl)phenyl carbonochloridate is paramount. Impurities such as unreacted phosgene (often used in its upstream synthesis) or residual phenols can lead to unwanted side reactions, such as the formation of symmetric ureas or diaryl carbonates[7][9].
Below is a curated landscape of commercial suppliers capable of providing this reagent for R&D and scale-up:
| Supplier Name | Region | Catalog/CAS Verification | Sourcing Notes |
| Accela ChemBio Inc. | USA / China | SY297023 (CAS: 869676-40-4) | Provides high-purity (>95%) reagents specifically tailored for medicinal chemistry R&D[10]. |
| Andexin Industrial Co., Ltd. | China | CAS: 869676-40-4 | Manufacturer capable of metric ton/month supply, ideal for late-stage scale-up[5][11]. |
| Win-Win Chemical Co., Ltd. | China | CAS: 869676-40-4 | Verified manufacturer for bulk organic intermediates[6][12]. |
| Sigma-Aldrich (Merck) | Global | Various Chloroformates | While specific stock of the 2-CF3 isomer fluctuates, they are the premier global supplier of general fluorinated chloroformate derivatives[13][14]. |
Note: When requesting bulk quotations, always demand a Certificate of Analysis (CoA) featuring GC-MS and NMR spectra to validate the absence of bis-trichloromethyl carbonate (triphosgene) residues.
Self-Validating Experimental Protocol: Carbamate Synthesis
The following methodology details the synthesis of a model carbamate using 2-(Trifluoromethyl)phenyl carbonochloridate. This protocol is designed as a self-validating system , embedding analytical checkpoints to ensure scientific integrity and high yields[1][2].
Materials Required
-
2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equiv)
-
Target Primary/Secondary Amine (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl and Brine
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation & Inert Atmosphere
-
Action: Dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM under a nitrogen or argon atmosphere.
-
Causality: Chloroformates are highly sensitive to hydrolysis. Ambient moisture will rapidly degrade the reagent into 2-(trifluoromethyl)phenol, CO₂, and HCl. An inert atmosphere and anhydrous solvents are non-negotiable to prevent reagent loss[2].
Step 2: Thermal Control
-
Action: Cool the reaction flask to 0 °C using an ice-water bath before adding the chloroformate.
-
Causality: The nucleophilic attack on the chloroformate is highly exothermic. Cooling the system prevents thermal degradation of the intermediate and suppresses the formation of symmetric urea byproducts caused by over-reactivity[1].
Step 3: Electrophile Addition
-
Action: Add 2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equiv) dropwise over 15 minutes.
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring that the amine selectively attacks the chloroformate rather than engaging in side reactions. DIPEA immediately scavenges the generated HCl, preventing the amine from precipitating as an unreactive hydrochloride salt[7].
-
Validation Checkpoint 1: After 1 hour, perform Thin-Layer Chromatography (TLC). The disappearance of the amine spot and the emergence of a less polar UV-active spot validates the formation of the carbamate.
Step 4: Quenching and Biphasic Extraction
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Causality: NH₄Cl provides a mild, slightly acidic quench that destroys any residual unreacted chloroformate without hydrolyzing the newly formed, stable carbamate bond. MgSO₄ removes trace water prior to concentration[1].
Step 5: Purification & Final Validation
-
Action: Concentrate the organic layer in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate).
-
Validation Checkpoint 2: Analyze the purified product via LC-MS and ¹H/¹³C NMR. The presence of the carbamate carbonyl peak (~153 ppm in ¹³C NMR) and the characteristic splitting of the trifluoromethyl group (quartet via ¹⁹F coupling) definitively validates the success of the protocol.
Caption: Self-validating experimental workflow for the synthesis of carbamates.
References
-
Accela ChemBio Inc. "N/A,4-(2-Methoxyethyl)phenyl Chloroformate." AccelaChem,[Link]
-
Wikipedia. "Carbamate." Wikipedia, [Link]
-
ResearchGate. "A Practical Synthesis of Carbamates Using an 'in-situ' Generated Polymer-Supported Chloroformate." ResearchGate,[Link]
-
Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (via PMC), [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 365-34-4: [2-(Trifluoromethyl)phenyl]hydrazine [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. N/A,4-(2-Methoxyethyl)phenyl Chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. Page loading... [guidechem.com]
- 12. 869676-40-4 2-(Trifluoromethyl)phenyl chloroformate 2-(三氟甲基)苯基 氯甲酸 -Win-Win Chemical [win-winchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Phenol cloroform | Sigma-Aldrich [sigmaaldrich.com]
Reactivity of 2-(Trifluoromethyl)phenyl Carbonochloridate with Amines: Mechanistic Insights and Experimental Workflows
Executive Summary
2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4), commonly referred to as 2-(trifluoromethyl)phenyl chloroformate, is a highly reactive electrophilic reagent utilized in advanced organic synthesis and drug development. Its primary application lies in the synthesis of complex aryl carbamates via aminolysis. This technical guide provides an in-depth analysis of its reactivity profile, exploring the solvent-dependent mechanistic pathways, the dual electronic and steric effects of the ortho-trifluoromethyl group, and field-proven experimental protocols designed for maximum yield and reproducibility.
Chemical Profile and Reactivity Drivers
The reactivity of 2-(trifluoromethyl)phenyl carbonochloridate is governed by the synergistic effects of its structural components:
-
The Chloroformate Core: Features a highly electrophilic carbonyl carbon, flanked by an electronegative chlorine atom and an aryloxy group.
-
The 2-Trifluoromethylphenyl Moiety: The −CF3 group exerts a powerful electron-withdrawing inductive ( −I ) effect. This significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. Furthermore, upon elimination, the resulting 2-(trifluoromethyl)phenoxide is an exceptional leaving group. The −CF3 group stabilizes the phenoxide anion, lowering the pKa of the conjugate acid (2-trifluoromethylphenol) to approximately 8.95, compared to 10.0 for unsubstituted phenol [3].
-
Steric Hindrance: While the electronic effects enhance reactivity, the ortho-positioning of the bulky −CF3 group introduces steric shielding around the reaction center, which can selectively throttle reaction rates with bulky secondary amines.
Mechanistic Pathways: Aminolysis of Aryl Chloroformates
The reaction between 2-(trifluoromethyl)phenyl carbonochloridate and an amine is a nucleophilic acyl substitution. However, the exact mechanism is highly dependent on the solvent environment.
Solvent-Dependent Mechanistic Shift
Extensive kinetic studies on the aminolysis of aryl chloroformates reveal a bifurcation in the reaction mechanism based on solvent polarity and hydrogen-bonding capacity:
-
Stepwise Mechanism (Protic Solvents): In water or aqueous ethanol mixtures, the reaction proceeds via a classical stepwise addition-elimination pathway. The rate-determining step is the nucleophilic attack of the amine to form a zwitterionic tetrahedral intermediate ( T± ). The subsequent collapse of this intermediate expels the chloride ion [2].
-
Concerted Mechanism (Aprotic Solvents): In polar aprotic solvents like acetonitrile or dichloromethane (DCM), the zwitterionic intermediate ( T± ) is destabilized due to the lack of solvent solvation. Consequently, the mechanism shifts to a concerted pathway involving a four-membered, hydrogen-bonded cyclic transition state where bond formation and leaving-group expulsion occur simultaneously [1].
Solvent-dependent mechanistic pathways for the aminolysis of aryl chloroformates.
Quantitative Data: Amine Reactivity Trends
The reaction kinetics are heavily influenced by the nucleophilicity and steric profile of the reacting amine. The table below summarizes the expected reactivity trends when coupling various amine classes with 2-(trifluoromethyl)phenyl carbonochloridate.
| Amine Class | Representative Example | Relative Reactivity | Steric Hindrance | Typical Isolated Yields |
| Primary Aliphatic | Benzylamine | Very High | Low | > 92% |
| Secondary Aliphatic | Piperidine | High | Moderate | 85 - 90% |
| Primary Aromatic | Aniline | Moderate | Low | 75 - 85% |
| Bulky Secondary | Diisopropylamine | Low | High | < 50% (Requires heating) |
Causality Note: Primary aromatic amines (anilines) exhibit lower reactivity than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring, reducing its nucleophilicity. Bulky secondary amines suffer from severe steric clashes with the ortho-trifluoromethyl group during the approach trajectory, drastically reducing the reaction rate.
Experimental Protocols: Carbamate Synthesis
To ensure a self-validating and high-yielding reaction, the protocol must control for the high electrophilicity of the chloroformate, which is prone to competitive hydrolysis if exposed to ambient moisture.
Reagent Logic and Causality
-
Solvent: Anhydrous Dichloromethane (DCM) is utilized to enforce the concerted mechanism and prevent competitive hydrolysis of the chloroformate.
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required. It acts as an acid scavenger to neutralize the HCl byproduct. Without it, the generated HCl will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
Temperature: The reaction is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation of the chloroformate and suppresses side reactions (e.g., urea formation).
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the target amine (1.0 equiv) and anhydrous DCM (to achieve a 0.2 M concentration).
-
Base Addition: Inject DIPEA (1.5 equiv) into the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 2-(trifluoromethyl)phenyl carbonochloridate (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Self-validation: The dropwise addition ensures the amine remains in excess relative to the active electrophile, minimizing the formation of symmetrical ureas.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 4 hours. Monitor reaction completion via TLC or LC-MS.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride ( NH4Cl ). This neutralizes any remaining base and destroys unreacted chloroformate.
-
Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aryl carbamate.
Standard experimental workflow for the synthesis of carbamates using aryl chloroformates.
Applications in Drug Development
In medicinal chemistry, the 2-(trifluoromethyl)phenyl carbamate moiety is frequently utilized as a robust, lipophilic protecting group for sensitive amines. Furthermore, the ability of the 2-(trifluoromethyl)phenoxide to act as an excellent leaving group allows these specific carbamates to be used as stable, bench-ready "activated intermediates." They can be subsequently reacted with a second, different amine under elevated temperatures to generate complex, unsymmetrical ureas—a highly prevalent pharmacophore in modern kinase inhibitors and central nervous system (CNS) therapeutics.
References
-
Oh, H. K., Ha, J. S., Sung, D. D., & Lee, I. (2004). Aminolysis of Aryl Chlorothionoformates with Anilines in Acetonitrile: Effects of Amine Nature and Solvent on the Mechanism. The Journal of Organic Chemistry, 69(24), 8219-8223. URL:[Link]
-
Castro, E. A., Ruiz, M. G., & Santos, J. G. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287. URL:[Link]
-
ChemBK (2024). 2-Trifluoromethyl-phenol Physico-chemical Properties. ChemBK Database. URL:[Link]
Comprehensive Technical Guide: Solubility and Handling of 2-(Trifluoromethyl)phenyl Carbonochloridate in Organic Solvents
Executive Summary
For researchers and drug development professionals, the successful utilization of reactive electrophiles requires a rigorous understanding of their physicochemical behavior in solution. 2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4) is a highly reactive aryl chloroformate utilized in the synthesis of mixed carbonates, carbamates, and advanced active pharmaceutical ingredients (APIs)[1]. This whitepaper provides an in-depth analysis of its solubility profile, solvent-dependent mechanistic pathways, and field-proven, self-validating experimental protocols.
Chemical Profiling & Reactivity Dynamics
To master the handling of 2-(Trifluoromethyl)phenyl carbonochloridate, one must first understand its structural thermodynamics. As a chloroformate, the molecule features a highly electrophilic carbonyl carbon flanked by a chloride leaving group and an aryloxy moiety[2].
The presence of the ortho-trifluoromethyl (-CF₃) group is the defining feature of this specific reagent. The -CF₃ group exerts a profound electron-withdrawing inductive effect (-I effect) across the aromatic ring, which significantly increases the partial positive charge on the carbonyl carbon. While this makes the reagent exceptionally efficient for nucleophilic acyl substitution, it simultaneously lowers the activation energy for undesired solvolytic degradation (hydrolysis) if trace moisture is present.
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | 2-(Trifluoromethyl)phenyl carbonochloridate |
| CAS Registry Number | 869676-40-4[1] |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol [3] |
| Physical State | Liquid (Standard conditions) |
| Reactivity Profile | Highly moisture-sensitive, potent electrophile |
Solvent Compatibility & Solubility Matrix
Because chloroformates react violently with protic solvents to form hydrogen chloride gas and corresponding carbonates or phenols[2], the selection of an appropriate organic solvent is dictated by two absolute requirements:
-
Aprotic Nature: The solvent must strictly lack acidic protons to prevent competitive solvolysis.
-
Solvation Capacity: It must efficiently dissolve the non-polar chloroformate, the incoming nucleophile, and stabilize the resulting tetrahedral transition state.
Causality Insight: Halogenated solvents like Dichloromethane (DCM) are the gold standard for this reagent. DCM provides excellent solubility while maintaining a low dielectric constant. This low polarity suppresses the unimolecular ionization (Sₙ1) pathway, forcing the reaction through the highly predictable bimolecular addition-elimination mechanism[4]. Furthermore, when utilizing a tertiary amine base to scavenge HCl, the resulting ammonium chloride salts often precipitate out of less polar solvents (like toluene), providing a visual, self-validating indicator of reaction progress.
Table 2: Solvent Compatibility & Solubility Matrix
| Solvent | Chemical Class | Solubility | Reactivity / Handling Notes |
| Dichloromethane (DCM) | Halogenated | Miscible | Optimal. Non-nucleophilic; stabilizes intermediates effectively. |
| Tetrahydrofuran (THF) | Ether | Miscible | Excellent. Must be strictly anhydrous (free of peroxides/water). |
| Toluene | Aromatic | Miscible | Good. Ideal for high-temperature workflows; drives salt precipitation. |
| Hexanes | Aliphatic | Soluble | Fair. Primarily useful for extractions or forcing amine salt precipitation. |
| Methanol / Ethanol | Protic / Alcohol | Reacts | Incompatible. Rapid solvolysis yields alkyl aryl carbonates[5]. |
| Water | Protic / Aqueous | Reacts | Incompatible. Hydrolyzes to 2-(CF₃)phenol, CO₂, and HCl. |
Mechanistic Pathways in Solvent Environments
The solvolysis and general reactivity of aryl chloroformates are heavily dependent on the solvent's ionizing power ( YCl ) and nucleophilicity ( NT )[4]. For 2-(trifluoromethyl)phenyl carbonochloridate, the dominant pathway in aprotic organic solvents is a bimolecular nucleophilic addition-elimination mechanism .
When a nucleophile (e.g., an amine or alcohol) attacks the carbonyl carbon, a tetrahedral alkoxide-like intermediate is formed. The rapid collapse of this intermediate expels the chloride leaving group[6]. If this reaction were attempted in highly ionizing solvents (e.g., fluorinated alcohols), a competing unimolecular ionization (Sₙ1) pathway could occur, generating an acylium ion and leading to complex side-product mixtures[4]. By restricting the system to non-polar or moderately polar aprotic solvents, researchers ensure absolute mechanistic fidelity.
Nucleophilic addition-elimination mechanism of aryl chloroformates in aprotic solvents.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an observable metric for experimental success.
Protocol A: Preparation of Anhydrous Stock Solutions
Rationale: 2-(Trifluoromethyl)phenyl carbonochloridate degrades upon exposure to atmospheric moisture. Preparing a standardized stock solution in an anhydrous solvent minimizes handling errors and prevents batch-to-batch degradation.
-
Atmospheric Control: Flame-dry a Schlenk flask equipped with a rubber septum under vacuum, then backfill with dry Argon or Nitrogen.
-
Solvent Transfer: Using a dry syringe, transfer 10 mL of anhydrous DCM (stored over activated 3Å molecular sieves) into the flask.
-
Reagent Addition: Carefully inject 1.0 mmol of 2-(trifluoromethyl)phenyl carbonochloridate into the stirring solvent.
-
Self-Validation: The solution must remain perfectly clear. Any cloudiness or gas evolution (CO₂/HCl) indicates critical moisture contamination in the solvent or glassware.
Protocol B: Base-Mediated Carbamate/Carbonate Synthesis
Rationale: The reaction of the chloroformate with a nucleophile generates stoichiometric HCl[2]. If left unneutralized, HCl will protonate the incoming nucleophile (halting the reaction) or degrade acid-sensitive functional groups. A non-nucleophilic tertiary amine base is required as an acid scavenger[6].
-
Thermal Control: Cool the stock solution (from Protocol A) to 0 °C using an ice bath. Causality: Low temperatures suppress competitive side reactions and control the highly exothermic nucleophilic addition step.
-
Addition: Dissolve 0.95 mmol of the target nucleophile (alcohol or amine) and 1.1 mmol of Triethylamine (Et₃N) in 5 mL of anhydrous DCM. Add this mixture dropwise to the chloroformate solution over 15 minutes.
-
Self-Validating Observation: As the reaction proceeds, a white precipitate (Triethylamine hydrochloride) will begin to form[6]. This provides immediate visual confirmation that the chloride elimination step is successfully occurring.
-
Spectroscopic Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via IR spectroscopy. Validation: The disappearance of the strong chloroformate C=O stretch (~1780 cm⁻¹) and the appearance of the carbamate/carbonate C=O stretch (~1700–1750 cm⁻¹) confirms reaction completion.
-
Workup: Quench the reaction with deionized water to dissolve the amine salts. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Standardized anhydrous workflow for reacting 2-(Trifluoromethyl)phenyl chloroformate.
References
-
[5] Title: Solvolysis−Decomposition of 2-Adamantyl Chloroformate: Evidence for Two Reaction Pathways Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
[4] Title: Detailed analysis for the solvolysis of isopropenyl chloroformate Source: European Journal of Chemistry URL:[Link]
-
[3] Title: 869676-40-4 (C8H4ClF3O2) - PubChemLite Source: PubChem (University of Luxembourg) URL:[Link](Derived from PubChemLite CID 58870118)
Sources
Methodological & Application
Application Note: Advanced Amine Protection using 2-(Trifluoromethyl)phenyl Carbonochloridate
Introduction & Strategic Rationale
In complex drug development and multi-step peptide synthesis, achieving strict orthogonality among protecting groups is a persistent challenge. While standard carbamates (such as Boc, Cbz, and Fmoc) dominate the synthetic landscape, they frequently fall short in highly functionalized scaffolds that require specialized, mild cleavage conditions[1].
2-(Trifluoromethyl)phenyl carbonochloridate (also referred to as 2-(trifluoromethyl)phenyl chloroformate) offers a highly tunable alternative, generating the 2-(trifluoromethyl)phenyloxycarbonyl (2-CF3-Phoc) protecting group. The unsubstituted phenyloxycarbonyl (Phoc) group has recently seen a revival in peptide and peptidomimetic chemistry due to its unique chemoselective reactivity and its ability to be cleaved by Tetra-n-butylammonium fluoride (TBAF)[2]. By introducing a trifluoromethyl (–CF3) group at the ortho position of the phenyl ring, we can precisely engineer the electronic and steric properties of the carbamate to optimize both stability and cleavage kinetics.
Mechanistic Causality: The Role of the ortho-Trifluoromethyl Group
As a Senior Application Scientist, it is critical to understand why a specific reagent is chosen rather than simply how to use it. The 2-CF3-Phoc group provides two distinct mechanistic advantages over standard aryl carbamates:
-
Electronic Activation via Inductive Effects: The strong electron-withdrawing nature of the –CF3 group significantly lowers the pKa of the resulting 2-(trifluoromethyl)phenol leaving group (pKa ~ 8.7) compared to an unsubstituted phenol (pKa ~ 10.0). During basic deprotection of primary amines, the reaction proceeds via an E1cb-type mechanism[2]. The enhanced leaving group ability facilitates the rapid in situ formation of an isocyanate intermediate, allowing for milder cleavage conditions than those required for standard Phoc groups.
-
Steric Shielding: The ortho placement of the bulky –CF3 group provides essential steric shielding around the carbamate carbonyl. This prevents premature nucleophilic attack (e.g., unintended urea formation during intermediate synthetic steps), a common pitfall encountered with para-activated systems like p-nitrophenyl carbamates.
Quantitative Data: Protecting Group Orthogonality
To justify the integration of 2-CF3-Phoc into a synthetic pipeline, it must be benchmarked against industry standards[3]. The table below summarizes the orthogonal stability profile of the 2-CF3-Phoc group.
| Protecting Group | Reagent Used | Stability to Acid (e.g., TFA) | Stability to Base (e.g., Piperidine) | Stability to Hydrogenolysis (Pd/C) | Optimal Cleavage Conditions |
| Boc | Boc₂O | Cleaved | Stable | Stable | Strong Acid (TFA, HCl) |
| Fmoc | Fmoc-Cl | Stable | Cleaved | Stable | Secondary Amines (Piperidine) |
| Cbz | Cbz-Cl | Stable | Stable | Cleaved | H₂, Pd/C or Strong Acid (HBr) |
| Phoc | Phenyl chloroformate | Stable | Moderate | Stable | TBAF, Hydrazine, or strong base |
| 2-CF3-Phoc | 2-(CF3)Ph-OCOCl | Stable | Moderate | Stable | Mild TBAF, Hydrazine, or LiOH |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls and workup strategies based on the physicochemical properties of the intermediates.
Protocol A: Synthesis of 2-CF3-Phoc Carbamate (Amine Protection)
Objective: Chemoselective protection of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 eq)
-
2-(Trifluoromethyl)phenyl carbonochloridate (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Initialization: Dissolve the amine (10.0 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling is mandatory to prevent the exothermic degradation of the highly reactive chloroformate and to minimize potential bis-acylation of primary amines.
-
Base Addition: Add DIPEA (20.0 mmol) dropwise to the cooled solution.
-
Reagent Addition: Slowly add 2-(Trifluoromethyl)phenyl carbonochloridate (11.0 mmol) via a syringe over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C). Stir for 2–4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The protected amine will typically elute with a significantly higher Rf value than the free amine.
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (30 mL). Causality: The acidic wash effectively protonates and removes any unreacted starting amine and the DIPEA base, ensuring a self-purifying workup.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Chemoselective Deprotection
Objective: Removal of the 2-CF3-Phoc group to regenerate the free amine.
Materials:
-
2-CF3-Phoc protected amine (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) (2.0 eq)[4]
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Initialization: Dissolve the protected amine (5.0 mmol) in 25 mL of THF.
-
Cleavage Initiation: Add the TBAF solution (10.0 mmol) dropwise at room temperature. Causality: The fluoride ion acts as a mild, non-hydrolytic base that initiates an E1cb elimination (for primary amines), exploiting the excellent leaving group ability of the 2-(trifluoromethyl)phenoxide ion[2].
-
Monitoring: Stir at 40 °C for 4–6 hours. Validation: Monitor by LC-MS for the disappearance of the protected mass and the appearance of the free amine.
-
Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove the TBAF salts. Wash the organic layer with 0.5 M NaOH (2 x 20 mL). Causality: Because the cleaved 2-(trifluoromethyl)phenol has a pKa of ~8.7, the mild NaOH wash quantitatively deprotonates it, trapping the byproduct in the aqueous layer while the free amine remains in the organic phase.
-
Isolation: Dry the organic layer, filter, and concentrate to yield the pure regenerated amine.
Visualizations
Workflow for amine protection and orthogonal deprotection using 2-(Trifluoromethyl)phenyl chloroformate.
E1cb mechanistic pathway for the deprotection of 2-CF3-Phoc primary amines using mild base.
References
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (NIH PMC).
-
Compounds useful as csf1 modulators (Protective Groups in Organic Synthesis Context). Google Patents (WO2016051193A1).
-
2-(trifluoromethyl)phenyl isothiocyanate / carbonochloridate Catalog. Sigma-Aldrich.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016051193A1 - Compounds useful as csf1 modulators - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield Synthesis of Carbamates via 2-(Trifluoromethyl)phenyl Carbonochloridate
Overview and Medicinal Chemistry Context
The incorporation of the trifluoromethyl ( −CF3 ) group is a cornerstone strategy in modern drug design, utilized to enhance lipophilicity, metabolic stability, and membrane permeability. 2-(Trifluoromethyl)phenyl carbonochloridate (CAS No. 869676-40-4), also known as 2-(trifluoromethyl)phenyl chloroformate, serves as a highly versatile electrophilic reagent for the synthesis of complex organic carbamates[1].
Carbamates are ubiquitous in pharmaceuticals, acting both as stable protecting groups for amines and as critical pharmacophores that modulate target binding and physicochemical properties[2]. This application note provides a self-validating, optimized protocol for reacting 2-(trifluoromethyl)phenyl carbonochloridate with primary and secondary amines to form stable carbamate linkages.
Mechanistic Principles and Reaction Causality
To ensure high yields and minimize side reactions, it is critical to understand the electronic and steric environment of this specific chloroformate:
-
Electrophilic Activation: The highly electronegative −CF3 group at the ortho position exerts a strong inductive electron-withdrawing effect. This increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.
-
Steric Hindrance: While electronically activated, the ortho −CF3 group introduces significant steric bulk. Direct reaction with sterically hindered secondary amines can be sluggish, leading to incomplete conversion or competitive hydrolysis if trace moisture is present.
-
Nucleophilic Catalysis (The DMAP Advantage): To overcome steric barriers, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the chloroformate to form an extremely reactive, transient acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the target amine, significantly reducing reaction times and improving yields[3].
-
Acid Scavenging: The reaction generates stoichiometric hydrogen chloride (HCl). An auxiliary non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the HCl. DIPEA is preferred over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted quaternary ammonium salts.
Reaction Workflow
Workflow for the DMAP-catalyzed synthesis of 2-(trifluoromethyl)phenyl carbamates.
Standard Operating Protocol
Safety Note: 2-(Trifluoromethyl)phenyl carbonochloridate is a moisture-sensitive, corrosive lachrymator. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Materials Required
-
Target Amine (1.0 equivalent)
-
2-(Trifluoromethyl)phenyl carbonochloridate (1.1 equivalents)[4]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous environment. Moisture leads to the hydrolysis of the chloroformate into the corresponding phenol and CO2 .
-
Reagent Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM. Add DIPEA (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature to ensure homogeneity.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Rationale: The initial nucleophilic attack is highly exothermic. Cooling prevents the generation of localized hot spots that can drive side reactions, such as the formation of symmetrical ureas.
-
Electrophile Addition: Dissolve 2-(Trifluoromethyl)phenyl carbonochloridate (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes using a syringe pump or addition funnel.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir under an inert atmosphere. Monitor the reaction progress via TLC or LC-MS (typically complete within 2 to 12 hours depending on amine sterics).
-
Quench and Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Rationale: This selectively protonates and removes unreacted starting amine, DMAP, and DIPEA into the aqueous phase.
-
Wash with saturated aqueous NaHCO3 (1 × 20 mL) to neutralize any residual acid.
-
Wash with brine (1 × 20 mL) to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(trifluoromethyl)phenyl carbamate.
Reaction Optimization Data
The following table summarizes the optimization of reaction conditions using a model sterically hindered secondary amine. The data demonstrates the critical role of DMAP and the choice of base in driving the reaction to completion[3][5].
| Entry | Base (Equiv.) | Catalyst (Equiv.) | Solvent | Temp / Time | Isolated Yield (%) | Observation / Causality |
| 1 | TEA (2.0) | None | DCM | 0 °C to RT / 24h | 62% | Sluggish reaction; trace urea byproduct observed due to TEA nucleophilicity. |
| 2 | DIPEA (2.0) | None | DCM | 0 °C to RT / 24h | 75% | Cleaner profile than Entry 1, but incomplete conversion due to steric clash. |
| 3 | K2CO3 (3.0) | None | MeCN | 60 °C / 12h | 58% | Heterogeneous base leads to slow kinetics; heating caused partial hydrolysis. |
| 4 | DIPEA (2.0) | DMAP (0.1) | DCM | 0 °C to RT / 4h | 96% | Optimal. Acylpyridinium intermediate rapidly overcomes steric barriers. |
References
-
Sigma-Aldrich. 2-(trifluoromethyl)phenyl isothiocyanate | Sigma-Aldrich: 2-(trifluoromethyl)phenyl carbonochloridate.1
-
National Institutes of Health (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry.2
-
Google Patents. Efficient carbamate synthesis - WO2000050389A1.5
-
Oriental Journal of Chemistry. Synthesis of Novel Cholesteryl Carbamate Derivatives.3
-
Accela ChemBio. Product Information: 2-(Trifluoromethyl)phenyl Chloroformate (CAS: 869676-40-4).4
Sources
- 1. 2-(trifluoromethyl)phenyl isothiocyanate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. N/A,4-(2-Methoxyethyl)phenyl Chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
Application Note: 2-(Trifluoromethyl)phenyl Carbonochloridate in Advanced Peptide Synthesis
Introduction & Chemical Context
In the landscape of peptide synthesis, the efficient and racemization-free formation of amide bonds remains a critical challenge. While standard coupling reagents (e.g., HATU, DCC/HOBt) dominate routine solid-phase peptide synthesis (SPPS), the synthesis of highly sterically hindered peptides or specialized active esters often requires the extreme reactivity provided by the mixed anhydride method.
2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4), also known as 2-(trifluoromethyl)phenyl chloroformate, is a highly specialized, intensely reactive acylating agent. Unlike standard alkyl chloroformates (such as isobutyl chloroformate, IBCF), this reagent incorporates a strongly electron-withdrawing and sterically demanding ortho-trifluoromethyl group. This structural modification fundamentally alters the thermodynamics and regioselectivity of carboxylic acid activation, making it a powerful tool for drug development professionals synthesizing complex peptidomimetics or generating bench-stable active esters.
Mechanistic Role in Peptide Bond Formation
The utility of 2-(trifluoromethyl)phenyl carbonochloridate is rooted in its ability to form highly polarized mixed carboxylic-carbonic anhydrides.
When an N-protected amino acid is reacted with this chloroformate in the presence of a tertiary amine base, a mixed anhydride intermediate is generated. The regioselectivity of the subsequent aminolysis (the attack of the C-protected amino acid) is the most critical factor in this methodology. The amine nucleophile can theoretically attack either the amino acid carbonyl (yielding the desired peptide) or the carbonate carbonyl (yielding an undesired urethane byproduct).
The ortho-trifluoromethyl group exerts a dual protective effect :
-
Steric Shielding: The bulky −CF3 group physically blocks the nucleophile from attacking the carbonate carbonyl.
-
Electronic Activation: The strong inductive electron-withdrawing effect of the −CF3 group lowers the pKa of the resulting 2-(trifluoromethyl)phenol leaving group. This hyper-polarizes the mixed anhydride, drastically accelerating the desired aminolysis at the amino acid carbonyl.
Figure 1: Mechanistic pathway of mixed anhydride formation and subsequent aminolysis.
Comparative Reagent Analysis
To understand when to deploy 2-(trifluoromethyl)phenyl carbonochloridate, it must be benchmarked against traditional chloroformates used in peptide chemistry .
| Reagent | Leaving Group pKa | Regioselectivity (Peptide vs. Urethane) | Steric Hindrance | Primary Application |
| Isobutyl Chloroformate (IBCF) | ~16 (Isobutanol) | Moderate | Low | Routine solution-phase coupling of unhindered amino acids. |
| Phenyl Chloroformate | 9.95 (Phenol) | High | Moderate | Synthesis of standard active esters; moderate steric demand. |
| 2-(CF3)Phenyl Chloroformate | < 8.5 (2-CF3-Phenol) | Extremely High | High | Coupling of sterically hindered amino acids (e.g., Aib, N-methylated AAs). |
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating strict temperature controls and in-process analytical checks, researchers can isolate variables and ensure high-fidelity peptide coupling .
Protocol A: Solution-Phase Peptide Coupling via Mixed Anhydride Activation
Causality Note: Temperature control is the most critical parameter here. The activation must occur at -15°C to suppress the disproportionation of the mixed anhydride into a symmetrical anhydride, which would halve the theoretical yield and complicate purification.
Materials:
-
N-protected amino acid (1.0 mmol)
-
C-protected amino acid hydrochloride (1.0 mmol)
-
2-(Trifluoromethyl)phenyl carbonochloridate (1.05 mmol)
-
N-methylmorpholine (NMM) (2.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-protected amino acid (1.0 mmol) in 10 mL of anhydrous THF under an inert argon atmosphere.
-
Base Addition: Add NMM (1.05 mmol). Why NMM? Its weak basicity minimizes oxazolone-mediated racemization compared to stronger bases like Triethylamine (TEA).
-
Thermal Equilibration: Cool the reaction flask to exactly -15°C using an ice/salt or dry ice/ethylene glycol bath.
-
Activation: Add 2-(trifluoromethyl)phenyl carbonochloridate (1.05 mmol) dropwise over 5 minutes. Stir for exactly 15 minutes at -15°C.
-
Nucleophile Preparation: In a separate vial, dissolve the C-protected amino acid (1.0 mmol) and the remaining NMM (1.05 mmol) in 2 mL of THF to liberate the free amine.
-
Coupling: Add the nucleophile solution dropwise to the activated mixed anhydride at -15°C.
-
Propagation: Allow the reaction to stir for 1 hour at -15°C, then slowly warm to room temperature and stir for an additional 2 hours.
-
Self-Validation (QC Check): Take a 5 µL aliquot, quench in 50 µL methanol, and analyze via LC-MS. The presence of the N-protected amino acid methyl ester indicates incomplete initial activation, whereas the target mass confirms successful aminolysis.
-
Workup: Evaporate the solvent, redissolve in Ethyl Acetate, and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine to remove the 2-(trifluoromethyl)phenol byproduct. Dry over Na2SO4 and concentrate.
Figure 2: Step-by-step workflow for solution-phase peptide coupling via mixed anhydride.
Protocol B: Synthesis of Bench-Stable Active Esters
For researchers building combinatorial libraries, pre-forming the 2-(trifluoromethyl)phenyl active ester allows for shelf-stable reagents that can be used later in automated SPPS.
-
Activation: Dissolve the N-protected amino acid (1.0 mmol) in DCM (10 mL) and cool to 0°C.
-
Reagent Addition: Add 2-(trifluoromethyl)phenyl carbonochloridate (1.0 mmol) followed by a catalytic amount of Dimethylaminopyridine (DMAP) (0.1 mmol).
-
Decarboxylation: Add NMM (1.0 mmol) dropwise. As the mixed anhydride forms, the presence of DMAP and the slightly elevated temperature (0°C to RT) encourages the extrusion of CO2 gas, collapsing the intermediate into the stable 2-(trifluoromethyl)phenyl active ester.
-
Validation: Monitor the cessation of gas evolution (bubbling). Confirm the ester formation via IR spectroscopy (shift of the carbonyl stretch to ~1750 cm−1 ).
-
Isolation: Wash with 0.1 M HCl, dry, and crystallize from Hexane/Ethyl Acetate.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. URL:[Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]
Application Note: High-Sensitivity GC Analysis of Amino Acids via Derivatization with 2-(Trifluoromethyl)phenyl Carbonochloridate
Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Gas Chromatography-Mass Spectrometry (GC-MS) / Electron Capture Detection (GC-ECD).
Introduction & Mechanistic Rationale
The quantitative analysis of amino acids via Gas Chromatography (GC) is inherently challenged by their zwitterionic nature, high polarity, and low volatility. While silylation (e.g., MSTFA) has historically been the standard, it requires strictly anhydrous conditions and elevated temperatures, making it susceptible to moisture-induced degradation [1].
To overcome these limitations, chloroformate derivatization has emerged as a superior alternative. Alkyl chloroformates (like methyl or ethyl chloroformate) allow for rapid, room-temperature derivatization directly in aqueous media [2]. However, for trace-level detection in complex biological matrices or drug development pipelines, standard alkyl chloroformates often lack the sensitivity required for advanced detection modes like Electron Capture Negative Ionization (ECNI-MS) or Electron Capture Detection (ECD).
The 2-(Trifluoromethyl)phenyl Carbonochloridate Advantage: By utilizing 2-(Trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4) as the derivatizing agent, we introduce a highly electronegative fluorinated aryl group to the amino acid backbone [3]. This specific structural modification provides three critical advantages:
-
Electrophilic Acceleration: The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group drastically increases the partial positive charge on the chloroformate carbonyl carbon, resulting in near-instantaneous nucleophilic attack by the amine [4].
-
Exceptional Sensitivity: The -CF₃ group acts as an ideal electron sink, enabling femtomole-level limits of detection (LOD) when coupled with GC-ECD or GC-ECNI-MS.
-
Steric Shielding: The ortho-position of the -CF₃ group provides steric hindrance that protects the resulting carbamate linkage from premature hydrolysis during sample extraction.
Reaction Mechanism
The derivatization of amino acids with 2-(trifluoromethyl)phenyl carbonochloridate is a dual-pathway reaction that simultaneously neutralizes both the amine and carboxylic acid functional groups.
-
Amine Derivatization: The primary or secondary amine of the amino acid acts as a nucleophile, attacking the chloroformate to form a stable N-carbamate.
-
Carboxyl Derivatization: The carboxylic acid group reacts with a second equivalent of the reagent to form a highly reactive mixed anhydride. In the presence of an aliphatic alcohol (e.g., n-propanol) and a basic catalyst (pyridine), this intermediate rapidly decarboxylates and esterifies to form an alkyl ester.
Reaction pathway for amino acid derivatization using 2-(Trifluoromethyl)phenyl carbonochloridate.
Experimental Protocol: Self-Validating Derivatization Workflow
This protocol is designed as a self-validating system. Each phase includes physical or chemical checkpoints to ensure the integrity of the reaction before proceeding to instrumental analysis.
Reagents Required
-
Derivatizing Reagent: 2-(Trifluoromethyl)phenyl carbonochloridate (10% v/v in anhydrous acetonitrile).
-
Buffer: 0.5 M Sodium borate buffer (pH 9.0).
-
Catalyst/Esterification Mix: n-Propanol containing 10% (v/v) pyridine.
-
Extraction Solvent: Hexane or Isooctane (GC-grade).
-
Quenching Agent: 1.0 M Hydrochloric acid (HCl).
Step-by-Step Methodology
Step 1: Sample Preparation & pH Adjustment
-
Aliquot 50 µL of the aqueous amino acid sample (or deproteinized biological extract) into a 2 mL glass silanized GC vial.
-
Add 10 µL of an Internal Standard (e.g., ¹³C-Proline, 100 µM).
-
Add 100 µL of 0.5 M Sodium borate buffer (pH 9.0).
-
Causality: Amino acids must be in their deprotonated (free base) form for the amine to act as an effective nucleophile.
-
Step 2: Derivatization Reaction 4. Add 100 µL of the n-Propanol/Pyridine mix to the vial.
-
Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents the reaction from stalling and catalyzes the mixed anhydride formation.
-
Add 20 µL of the 10% 2-(Trifluoromethyl)phenyl carbonochloridate solution.
-
Cap the vial and vortex vigorously for 60 seconds at room temperature. The reaction is exothermic and instantaneous.
Step 3: Quenching and Extraction (Self-Validating Phase) 7. Add 200 µL of Hexane, followed immediately by 100 µL of 1.0 M HCl. 8. Vortex for 30 seconds, then centrifuge at 3,000 x g for 2 minutes to achieve phase separation.
-
Validation Checkpoint 1 (Visual): A sharp, clear biphasic separation must occur. An emulsion indicates incomplete prior deproteinization of the biological sample.
-
Validation Checkpoint 2 (Chemical): The addition of HCl drops the aqueous phase to pH < 2. This quenches unreacted chloroformate and ensures any residual organic acids are fully protonated (neutral), driving the derivatized amino acids entirely into the upper hexane layer.
-
Carefully transfer 150 µL of the upper organic (hexane) layer into a GC autosampler vial equipped with a micro-insert.
Data Presentation & Instrumental Parameters
To maximize the benefits of the fluorinated aryl group, specific GC parameters must be employed. The heavy molecular weight of the derivative requires a high final oven temperature, while the -CF₃ group allows for highly specific MS/ECD tuning.
Table 1: Physicochemical Comparison of Derivatization Reagents
| Feature | Alkyl Chloroformates (e.g., MCF, ECF) | 2-(Trifluoromethyl)phenyl Carbonochloridate |
| Volatility | High | Very High (Enhanced by fluorination) |
| ECD Sensitivity | Poor (Requires MS) | Exceptional (Femtomole range) |
| MS Fragmentation | Non-specific low mass ions | Distinctive high-mass fluorinated reporter ions |
| Aqueous Tolerance | High | High |
| Steric Stability | Moderate | High (ortho-CF₃ shielding prevents hydrolysis) |
Table 2: Optimized GC-MS/ECD Parameters
| Parameter | Setting | Scientific Rationale |
| Analytical Column | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm, 0.25µm) | Provides optimal polarity and thermal stability for separating heavy aromatic carbamate esters. |
| Injection Mode | 1 µL, Splitless, 250 °C | Maximizes transfer of trace-level analytes onto the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Ensures reproducible retention times and optimal MS vacuum. |
| Oven Program | 80 °C (1 min) → 15 °C/min → 300 °C (5 min) | Rapid initial ramp prevents band broadening; high final hold ensures full elution of heavy derivatives. |
| Detector (MS-ECNI) | Source: 150 °C, Reagent Gas: Methane | ECNI leverages the -CF₃ group for intense negative ion yield, practically eliminating matrix background noise. |
| Detector (ECD) | 300 °C, Make-up Gas: Nitrogen (30 mL/min) | Provides a lower-cost, highly sensitive alternative to MS for targeted fluorinated compound analysis. |
Troubleshooting & Quality Control
-
Low Analyte Recovery: If the internal standard recovery is low, suspect insufficient acidification in Step 7. The aqueous phase must be highly acidic to partition the derivatives into the hexane layer.
-
Extraneous Peaks (Ghosting): Unreacted 2-(Trifluoromethyl)phenyl carbonochloridate can hydrolyze into 2-(Trifluoromethyl)phenol. This will elute early in the chromatogram. Ensure the GC oven program starts low enough (80 °C) to separate this byproduct from early-eluting amino acids like Alanine and Glycine.
-
Moisture in Reagent: While the reaction tolerates aqueous samples, the neat carbonochloridate reagent must be stored under inert gas (Argon/Nitrogen) at 4 °C. Exposure to atmospheric moisture will degrade the stock solution over time.
References
-
Fan, T. W., et al. "Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM)." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Smart, K. F., et al. "Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis." PubMed. Available at:[Link]
-
Krzemiński, M. P., et al. "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications." MDPI / ResearchGate. Available at:[Link]
Reaction conditions for 2-(Trifluoromethyl)phenyl carbonochloridate with primary alcohols
Application Note: High-Fidelity Synthesis of Mixed Carbonates via 2-(Trifluoromethyl)phenyl Carbonochloridate
Executive Summary
This application note details the optimized protocol for synthesizing mixed aryl alkyl carbonates via the nucleophilic acyl substitution of 2-(trifluoromethyl)phenyl carbonochloridate with primary alcohols. Mixed carbonates serve as highly stable, yet selectively reactive intermediates in drug development, functioning as critical precursors for asymmetric carbamates, ureas, and advanced protecting groups.
Mechanistic Rationale & Causality
The selection of 2-(trifluoromethyl)phenyl carbonochloridate over standard aliphatic chloroformates is driven by the profound inductive electron-withdrawing effect (-I effect) of the ortho-trifluoromethyl group. This structural modification significantly increases the electrophilic character of the carbonyl carbon, facilitating rapid and complete alcoholysis even at sub-ambient temperatures. Furthermore, the steric bulk of the ortho-CF₃ group hinders undesired homocoupling, ensuring high chemoselectivity.
-
Base Selection (Causality): Pyridine is prioritized over stronger aliphatic bases (e.g., DBU) or inorganic carbonates. It serves a dual purpose: it acts as an acid scavenger to neutralize the generated hydrochloric acid (preventing the degradation of acid-sensitive primary alcohols), and it functions as a nucleophilic catalyst. Pyridine transiently reacts with the chloroformate to form a highly reactive acylpyridinium intermediate, which dramatically accelerates the rate of alcoholysis [1].
-
Thermal Control (Causality): The reaction must be initiated at 0 °C. This thermal suppression is critical to control the highly exothermic nucleophilic attack. Failing to control the exotherm can lead to localized heating, which promotes the formation of symmetrical dialkyl carbonates or the premature moisture-driven hydrolysis of the chloroformate [2].
Reaction Optimization & Quantitative Data
Quantitative optimization demonstrates that non-polar, aprotic halogenated solvents paired with aromatic amines yield the highest conversion rates and minimize side-product formation.
Table 1: Optimization of Reaction Conditions for Primary Alcohols
| Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Isolated Yield (%) |
| Dichloromethane (DCM) | Pyridine (1.5) | 0 °C → 25 °C | 3 | 94 |
| Dichloromethane (DCM) | Triethylamine (1.5) | 0 °C → 25 °C | 3 | 89 |
| Tetrahydrofuran (THF) | Pyridine (1.5) | 0 °C → 25 °C | 4 | 85 |
| Acetonitrile (MeCN) | K₂CO₃ (2.0) | 25 °C | 8 | 62 |
Experimental Workflow Visualization
Fig 1. Self-validating workflow for mixed carbonate synthesis (Max width: 760px).
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is engineered as a self-validating system, incorporating in-process visual and chemical checkpoints to ensure high-fidelity execution and eliminate downstream analytical failures [3].
Reagents Required:
-
Primary Alcohol (1.0 eq, limiting reagent)
-
2-(Trifluoromethyl)phenyl carbonochloridate (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)
Procedure:
-
System Purging : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen (N₂) or Argon for 5 minutes. Rationale: Eliminates atmospheric moisture, which competitively hydrolyzes the highly reactive chloroformate.
-
Substrate Dissolution : Dissolve the primary alcohol (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Thermal Equilibration : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for exactly 10 minutes.
-
Electrophile Addition : Dissolve 2-(trifluoromethyl)phenyl carbonochloridate (1.1 eq) in a minimal volume of DCM (approx. 1-2 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a pressure-equalizing addition funnel.
-
Self-Validation Check 1: As the addition proceeds, the previously clear solution will develop a fine, white suspension. This visual cue is the precipitation of pyridinium chloride, confirming that the nucleophilic acyl substitution has successfully initiated.
-
-
Propagation : Remove the ice bath and allow the reaction to warm naturally to ambient temperature (25 °C). Stir for 3 hours.
-
Self-Validation Check 2: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The complete disappearance of the primary alcohol spot (visualized via KMnO₄ stain) validates reaction completion.
-
-
Aqueous Workup : Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 20 mL).
-
Self-Validation Check 3: Test the separated aqueous layer with pH paper; it must read pH 1-2. This guarantees the complete protonation and extraction of residual pyridine into the aqueous phase.
-
-
Neutralization : Wash the organic layer with saturated aqueous NaHCO₃ (1 × 20 mL).
-
Self-Validation Check 4: Mild effervescence (CO₂ gas evolution) will be observed, confirming the neutralization of any trace acids and the successful partitioning of trace 2-(trifluoromethyl)phenol byproducts into the aqueous layer.
-
-
Isolation : Wash with brine (1 × 20 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mixed carbonate. Purify via flash column chromatography if analytical purity (>99%) is required for downstream biological assays.
References
-
Title: Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Source: Organic Letters (ACS Publications). URL: [Link]
-
Title: Photo-on-Demand Base-Catalyzed Phosgenation Reactions with Chloroform: Synthesis of Arylcarbonate and Halocarbonate Esters. Source: Journal of Organic Chemistry (PubMed). URL: [Link]
-
Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Source: Catalysts (MDPI). URL: [Link]
Deprotection of 2-(Trifluoromethyl)phenyl carbamates
Title: Application Note: Orthogonal Deprotection Strategies for 2-(Trifluoromethyl)phenyl Carbamates Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Rationale
The 2-(trifluoromethyl)phenyl carbamate is a highly specialized protecting group utilized in complex, multistep organic syntheses. By appending a strongly electron-withdrawing trifluoromethyl (-CF₃) group to the ortho position of a standard phenyloxycarbonyl (Phoc) moiety, chemists achieve a "Goldilocks" reactivity profile.
The -CF₃ group lowers the pKa of the corresponding phenol leaving group to ~8.9 (compared to 9.95 for an unsubstituted phenol). This electronic activation renders the carbamate significantly more susceptible to targeted nucleophilic or mild basic cleavage, without suffering from the extreme lability and premature cleavage associated with 4-nitrophenyl carbamates ()[1]. This application note details the mechanistic causality, quantitative metrics, and validated protocols for deprotecting these moieties to recover either free amines (N-protection) or phenols (O-protection).
Mechanistic Causality & Pathway Divergence
The deprotection of 2-(trifluoromethyl)phenyl carbamates is entirely dictated by the substitution pattern of the protected heteroatom. Do not treat all carbamates identically; understanding the mechanistic pathway is critical for predicting reaction times and side products.
-
Primary Amines: Cleavage proceeds via an E1cb (Elimination Unimolecular conjugate base) mechanism. A mild base deprotonates the carbamate nitrogen, triggering the expulsion of the 2-(trifluoromethyl)phenoxide leaving group and generating a highly reactive isocyanate intermediate. Subsequent hydrolysis yields the free amine and CO₂ ()[1].
-
Secondary Amines: Lacking an N-H proton, secondary amine carbamates cannot undergo E1cb elimination. Instead, they require a BAc2 (Bimolecular Acyl Cleavage) mechanism, where a nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate before collapsing to expel the phenoxide ()[1].
-
O-Carbamates (Phenol Protection): When used as a Directed Metalation Group (DMG), the carbamate must be cleaved reductively using Schwartz's Reagent (Cp₂ZrHCl) to release the phenol, bypassing basic hydrolysis entirely ()[2].
Figure 1: Mechanistic divergence in the deprotection of 2-CF3-phenyl carbamates.
Quantitative Data: Leaving Group Dynamics
To optimize reaction times and prevent side-product formation (such as symmetrical ureas), it is critical to understand the electronic activation provided by the -CF₃ group.
| Protecting Group | Leaving Group | Leaving Group pKa | Relative Cleavage Rate (TBAF, 25°C) | Primary Deprotection Mechanism |
| Phenyl (Phoc) | Phenol | 9.95 | 1x (Baseline) | BAc2 / E1cb[1] |
| 2-(Trifluoromethyl)phenyl | 2-Trifluoromethylphenol | ~8.95 | ~15x (Optimal) | BAc2 / E1cb |
| 4-Nitrophenyl | 4-Nitrophenol | 7.15 | ~100x (Prone to urea side-reactions) | E1cb |
Validated Experimental Protocols
Protocol A: Mild TBAF-Mediated Cleavage (Amine Recovery)
Causality: Tetra-n-butylammonium fluoride (TBAF) acts as a highly effective, non-hydrolytic base/nucleophile. In THF, the naked fluoride ion efficiently triggers E1cb elimination for primary amines or directly attacks the carbonyl of secondary amines. This method is completely orthogonal to acid-sensitive groups like Boc, trityl, or acetals ()[1].
Self-Validating Steps:
-
Preparation: Dissolve the 2-(trifluoromethyl)phenyl carbamate (1.0 mmol) in anhydrous THF (10 mL, 0.1 M) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent premature quenching of the basic fluoride nucleophile.
-
Reagent Addition: Cool the solution to 0 °C. Add TBAF (1.0 M in THF, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and stir at 25 °C. Monitor via LCMS or TLC (typically 1–3 hours). Validation: The disappearance of the starting material mass and the appearance of the free amine mass (M - 188 Da) confirms progression.
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL).
-
Byproduct Removal (Critical): Wash the combined organic layers with 1 M NaOH (2 × 10 mL). Causality: The 2-trifluoromethylphenol byproduct (pKa ~8.9) is easily deprotonated and partitioned into the aqueous layer, preventing co-elution during chromatography.
-
Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography or a cation-exchange (SCX) cartridge.
Protocol B: Reductive Cleavage of O-Carbamates via Schwartz's Reagent (Phenol Recovery)
Causality: When the 2-(trifluoromethyl)phenyl carbamate is used as an O-carbamate (Ar-O-CO-NR₂) to direct ortho-metalation, standard basic hydrolysis often fails due to steric hindrance and the stability of the tertiary amide bond. Schwartz's reagent (Cp₂ZrHCl) selectively reduces the carbamate carbonyl, releasing the phenol under exceptionally mild conditions ()[2].
Self-Validating Steps:
-
Preparation: In a flame-dried flask under argon, suspend Cp₂ZrHCl (2.5 mmol, 2.5 equiv) in anhydrous THF (15 mL).
-
Substrate Addition: Add a solution of the O-carbamate (1.0 mmol) in THF (5 mL) rapidly at room temperature.
-
Monitoring: Stir for 30–120 minutes. Validation: The suspension will typically transition to a clear, homogeneous solution as the active Zr-complex is consumed, serving as a visual indicator of reaction progress.
-
Quench: Carefully quench with H₂O (10 mL). Validation: Mild effervescence indicates the destruction of excess hydride.
-
Workup: Extract with Et₂O (3 × 20 mL), wash with brine, dry over MgSO₄, and purify via flash chromatography to yield the highly substituted phenol[2].
Protocol C: Alternative Deprotection of N-Arylcarbamoyl Groups
Causality: If the structural polarity is reversed (i.e., the carbamate protects an alcohol as an N-(2-trifluoromethylphenyl)carbamate), traditional basic cleavage can cause acyl migration. Utilizing Boc₂O and Bu₄NNO₂ in pyridine allows for mild N-nitrosation followed by nucleophilic attack, releasing the alcohol selectively ()[3].
Experimental Workflow & Troubleshooting
Figure 2: Standard experimental workflow for TBAF-mediated amine deprotection.
Troubleshooting Matrix:
| Observation | Mechanistic Cause | Corrective Action |
| Formation of Symmetrical Urea | The highly reactive isocyanate intermediate reacts with the newly freed primary amine instead of water[1]. | Increase reaction dilution (e.g., 0.05 M). Ensure adequate aqueous quenching to trap the isocyanate. |
| Incomplete Cleavage (Secondary Amines) | The BAc2 mechanism is sterically hindered and inherently slower than E1cb. | Increase TBAF to 3.0 equiv or gently heat to 40 °C. Alternatively, utilize LiOH/H₂O₂ in a THF/H₂O mixture. |
| Co-elution of Byproduct | 2-Trifluoromethylphenol is co-eluting with the target product during chromatography. | Ensure thorough washing with 1 M NaOH. The fluorinated phenol is highly lipophilic if not fully deprotonated. |
References
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 2022. URL:[Link]
-
Reductive Cleavage of Aryl O-Carbamates to Phenols by the Schwartz Reagent. Expedient Link to the Directed Ortho Metalation Strategy. Organic Letters, 2013. URL:[Link]
-
Selective Deprotection Method of N-Phenylcarbamoyl Group. Journal of Organic Chemistry, 2013. URL:[Link]
Sources
Application Notes & Protocols: 2-(Trifluoromethyl)phenyl carbonochloridate as a Strategic Reagent in Medicinal Chemistry
Introduction: Beyond a Simple Linker
In the landscape of modern drug discovery, the choice of synthetic reagents is a critical determinant of success. 2-(Trifluoromethyl)phenyl carbonochloridate is a specialized reagent that serves a dual purpose: it acts as a highly efficient acylating agent for the formation of carbamates and carbonates while simultaneously introducing the strategically important 2-(trifluoromethyl)phenyl moiety into a molecule.[1] This moiety is not merely a passive linker; it is a powerful modulator of physicochemical and pharmacological properties, making this reagent a valuable tool for lead optimization and drug development professionals.
The carbamate functional group is a cornerstone of medicinal chemistry, often employed as a metabolically stable bioisostere for the more labile amide bond, thereby enhancing a drug candidate's resistance to proteolytic degradation.[2] Carbamates can also serve as key pharmacophoric elements involved in target binding or as linkages for creating prodrugs to improve bioavailability.[2]
The true strategic advantage of this reagent lies in the trifluoromethyl (CF₃) group. The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry for enhancing a drug's profile.[3] Its benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This can block metabolic hotspots, increase a drug's half-life, and lead to a more predictable pharmacokinetic profile.[4]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and the blood-brain barrier.[5][6]
-
Modulation of Target Binding: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronics of the parent molecule, potentially enhancing electrostatic or hydrogen bonding interactions with a biological target.[7]
-
Bioisosterism: The CF₃ group can act as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[5][6]
This guide provides an in-depth overview of 2-(Trifluoromethyl)phenyl carbonochloridate, its reactivity, detailed protocols for its application, and essential safety information for its handling in a research environment.
Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of a reagent is paramount to its successful application.
| Property | Value |
| Chemical Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 85-87 °C at 15 mmHg |
| Reactivity | Highly reactive acylating agent |
| Moisture Sensitivity | Highly sensitive; hydrolyzes rapidly.[1] |
The reactivity of 2-(Trifluoromethyl)phenyl carbonochloridate is dominated by the electrophilic carbonyl carbon of the chloroformate group. It readily reacts with nucleophiles such as primary and secondary amines to form stable carbamates, or with alcohols to form carbonates.[1][2] The reaction is typically rapid and high-yielding. Due to its high reactivity and sensitivity to water, it is imperative that the reagent be handled under anhydrous and inert conditions to prevent hydrolysis, which yields the corresponding 2-(trifluoromethyl)phenol, CO₂, and HCl.[1]
Core Application: Strategic Synthesis of Carbamates for Lead Optimization
The primary application of 2-(Trifluoromethyl)phenyl carbonochloridate in medicinal chemistry is the synthesis of N-substituted carbamates from primary or secondary amines. This one-step reaction provides a direct method to derivatize a lead compound containing a free amine, simultaneously installing a stable carbamate linker and the property-enhancing trifluoromethylphenyl group.
General Reaction Mechanism
The reaction proceeds via a classical nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, with a base typically used to scavenge the resulting HCl.
Caption: General mechanism for carbamate synthesis.
Detailed Experimental Protocol
This section provides a robust, general protocol for the synthesis of carbamates using 2-(Trifluoromethyl)phenyl carbonochloridate.
Objective: To synthesize an N-substituted-O-(2-(trifluoromethyl)phenyl) carbamate from a primary or secondary amine for use in a drug discovery program.
Materials:
-
Amine substrate (1.0 equiv)
-
2-(Trifluoromethyl)phenyl carbonochloridate (1.05 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Anhydrous base (e.g., Triethylamine (TEA) or Pyridine (1.2 equiv))
-
Nitrogen or Argon gas supply
-
Standard workup reagents (Water, Brine, Anhydrous Sodium or Magnesium Sulfate)
-
Purification supplies (Silica gel, appropriate solvents for chromatography)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Syringes
-
Ice/water bath
-
TLC plates or LC-MS for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask under a positive pressure of Nitrogen or Argon, dissolve the amine substrate (1.0 equiv) and the anhydrous base (e.g., TEA, 1.2 equiv) in anhydrous solvent (e.g., DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition: Add 2-(Trifluoromethyl)phenyl carbonochloridate (1.05 equiv), either neat or dissolved in a small amount of anhydrous solvent, dropwise to the cooled amine solution over 10-15 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction. A slight excess of the chloroformate ensures full consumption of the potentially more valuable amine substrate.[2]
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Rationale: The water quench hydrolyzes any remaining chloroformate. The bicarbonate wash removes acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Validation (Self-Validating System): The identity, structure, and purity of the final carbamate product must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). This step is non-negotiable for ensuring the quality of compounds progressing in a drug development pipeline.
Caption: A typical experimental workflow for carbamate synthesis.
Safety, Handling, and Storage
Hazard Analysis: 2-(Trifluoromethyl)phenyl carbonochloridate, like other chloroformates, is a hazardous chemical that must be handled with appropriate precautions.
-
Toxicity & Corrosivity: The compound is toxic and corrosive. Inhalation or contact with skin and eyes can cause severe burns and irritation.[1][9]
-
Lachrymator: It is a lachrymator (induces tearing).
-
Moisture Sensitivity: Reacts with water to produce corrosive HCl gas.[1]
-
Decomposition: May decompose upon heating, potentially releasing toxic fumes.[1]
Recommended Handling Procedures:
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. Ensure trousers are worn outside of boots to prevent spills from entering footwear.[9][12]
-
Respiratory Protection: Not typically required if handled properly in a fume hood. A respirator may be necessary for cleaning up large spills.[11]
-
-
Inert Atmosphere: All transfers should be conducted under an inert atmosphere (Nitrogen or Argon) using dry syringes and needles.[9]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[12]
-
Keep the container tightly sealed. Storing under an inert gas is highly recommended to prolong shelf life.[9]
Spill Management:
-
In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as vermiculite or sand.[11] DO NOT USE WATER. [9] Place the absorbed material in a sealed container for proper chemical waste disposal.
Conclusion
2-(Trifluoromethyl)phenyl carbonochloridate is more than a simple coupling reagent; it is a strategic tool for medicinal chemists. It provides a direct and efficient route to synthesize carbamates while embedding a trifluoromethylphenyl group—a privileged motif known to enhance metabolic stability, lipophilicity, and bioavailability. By understanding its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this reagent to accelerate the optimization of drug candidates and drive their discovery programs forward.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Chloroform
- Are there any safety issues in using alkyl chloroformates?
- Material Safety Data Sheet - Allyl chloroform
- 1-Chloroethyl chloroform
- Allyl chloroform
- Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
- Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols for the Synthesis of Phenyl Carbam
- Carbamate synthesis by carbamoyl
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols: LC-MS Analysis of Reactions with 2-(Trifluoromethyl)phenyl carbonochloridate
Authored by: Senior Application Scientist, Advanced Analytical Technologies
Introduction: In the landscape of contemporary drug discovery and development, the precise characterization of reaction products and impurities is paramount. 2-(Trifluoromethyl)phenyl carbonochloridate is a crucial reagent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its primary function is the introduction of a 2-(trifluoromethyl)phenoxycarbonyl group, often to modify the properties of amines, alcohols, and other nucleophilic species. The trifluoromethyl group, in particular, is a bioisostere of several functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Given its reactivity, a thorough understanding of its reaction pathways and the resulting products is essential for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug substance. This document provides a detailed guide to the analysis of these reactions using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
I. Chemical Principles and Reaction Mechanisms
2-(Trifluoromethyl)phenyl carbonochloridate is a highly reactive acylating agent.[1] Its reactivity stems from the electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The general reaction mechanism involves the nucleophilic acyl substitution, where a nucleophile (e.g., a primary or secondary amine) attacks the carbonyl carbon, leading to the displacement of the chloride leaving group.
The reaction with a primary amine, for instance, results in the formation of a stable carbamate derivative.[2] This derivatization is often intentionally performed to improve the chromatographic properties and mass spectrometric detection of the original amine.[3][4] However, side reactions and the presence of unreacted starting materials can lead to a complex mixture of products.
II. Analytical Challenges and LC-MS Solutions
The analysis of reaction mixtures containing 2-(Trifluoromethyl)phenyl carbonochloridate and its derivatives presents several challenges:
-
Reactivity and Stability: The starting carbonochloridate is moisture-sensitive and can hydrolyze to the corresponding phenol.[5][6] Reaction products may also have varying stabilities.
-
Polarity Range: The reaction mixture can contain compounds with a wide range of polarities, from the relatively nonpolar starting material to more polar byproducts.
-
Matrix Effects: The presence of salts, catalysts, and other reaction components can interfere with the ionization of the analytes in the mass spectrometer.
LC-MS is ideally suited to address these challenges. Reversed-phase liquid chromatography can effectively separate compounds based on their hydrophobicity. The high sensitivity and selectivity of mass spectrometry allow for the detection and identification of trace-level impurities and byproducts. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of the polar and thermally labile compounds often found in these reaction mixtures.
III. Experimental Protocols
A. Safety Precautions
2-(Trifluoromethyl)phenyl carbonochloridate is a corrosive and toxic compound that is fatal if inhaled.[1][7] It also causes severe skin burns and eye damage.[6] All handling of this reagent and its reaction mixtures must be performed in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Ensure that an eyewash station and safety shower are readily accessible.[5]
B. Sample Preparation
A critical step in the analysis is the proper quenching of the reaction and preparation of the sample for LC-MS analysis.
Protocol 1: Reaction Quenching and Sample Dilution
-
Quenching: At the desired reaction time point, take an aliquot of the reaction mixture (e.g., 10 µL) and immediately quench it by adding it to a larger volume of a suitable solvent (e.g., 990 µL of acetonitrile or methanol). This stops the reaction and dilutes the sample.
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Filtration: If the sample contains suspended solids, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.
Rationale: Quenching is essential to obtain a representative snapshot of the reaction at a specific time. Dilution prevents overloading of the LC column and the mass spectrometer detector.
C. LC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and can be optimized for specific applications.
Table 1: Suggested LC-MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation of a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient suitable for screening complex mixtures. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carbamates and many other nitrogen-containing compounds ionize well in positive mode. |
| Capillary Voltage | 3.5 kV | A typical voltage for ESI. |
| Gas Temperature | 325 °C | Optimizes desolvation of the analyte ions. |
| Gas Flow | 8 L/min | A typical drying gas flow rate. |
| Nebulizer Pressure | 40 psi | Aids in the formation of a fine spray. |
| Scan Range | m/z 100-1000 | Covers the expected mass range of reactants, products, and byproducts. |
| Fragmentation Voltage | 150 V | Can be adjusted to control in-source fragmentation. |
IV. Data Analysis and Interpretation
A. Identification of Reaction Components
The primary goal of the analysis is to identify the starting materials, the desired product, and any impurities or byproducts. This is achieved by examining the mass-to-charge ratio (m/z) of the peaks in the mass spectrum. The expected m/z for the protonated molecule [M+H]⁺ of the carbamate product can be calculated by adding the mass of the 2-(trifluoromethyl)phenoxycarbonyl group (C₈H₄F₃O₂) to the mass of the parent amine and subtracting the mass of a hydrogen atom.
B. Fragmentation Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation.[8] In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern can provide valuable information about the structure of the molecule.
For carbamates derived from 2-(trifluoromethyl)phenyl carbonochloridate, a characteristic fragmentation pathway is the neutral loss of the 2-(trifluoromethyl)phenol moiety.[9] This results in a product ion corresponding to the protonated isocyanate of the original amine.
Diagram 1: Fragmentation of a Carbamate Derivative
Caption: Collision-Induced Dissociation (CID) of the protonated carbamate.
Another common fragmentation is the cleavage of the carbamate bond to generate an ion corresponding to the protonated amine.[10] The presence of the trifluoromethyl group can also lead to specific fragmentation patterns.[10][11]
V. Workflow and Logical Relationships
The overall workflow for the LC-MS analysis of these reactions can be visualized as follows:
Diagram 2: LC-MS Analysis Workflow
Caption: A comprehensive workflow from reaction to data interpretation.
VI. Conclusion
This application note provides a comprehensive framework for the LC-MS analysis of reactions involving 2-(Trifluoromethyl)phenyl carbonochloridate. By understanding the underlying chemical principles, potential analytical challenges, and implementing robust experimental protocols, researchers can confidently characterize their reaction mixtures. The detailed information on sample preparation, LC-MS parameters, and data interpretation will enable scientists in the pharmaceutical and related industries to optimize their synthetic processes, identify impurities, and ensure the quality and safety of their products. The application of these methods will ultimately contribute to the accelerated development of new and improved therapeutics.
VII. References
-
Peng, X. H., Chen, J. L., Luo, D., Xiao, H. M., & Feng, Y. Q. (2026). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry.
-
Ziegler, F., Gattner, M., & Kastenmüller, G. (2019). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 60(11), 1893-1903. [Link]
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Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Trifluoromethyl)phenyl chloroformate. Sigma-Aldrich. [Link]
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Basu, S. S., & Blair, I. A. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 879(3-4), 291-298. [Link]
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Tarrado-Castellarnau, M., de Atauri, P., & Cascante, M. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 6(4), 40. [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
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Wang, J., Chow, W., Chang, J., & Wong, J. W. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]
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Tarrado-Castellarnau, M., de Atauri, P., & Cascante, M. (2016). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate. [Link]
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Utrecht University. (2025). Exploring long-chain S-acylation with mass spectrometry strategies. Utrecht University. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
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E-EROS Encyclopedia of Reagents for Organic Synthesis. (2022). Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. E-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 114(12), 6114-6183. [Link]
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Gika, H. G., & Theodoridis, G. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. [Link]
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Chmovzh, T. N., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 27(10), 3121. [Link]
-
Supelco. (n.d.). Guide to Derivatization Reagents for GC. LabRulez GCMS. [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
-
Amini, M., & Rouini, M. R. (2013). Applicability of LC-MS/MS to optimize derivatization of topiramate with FMOC-Cl using reacted/intact drug ratio. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 183-187. [Link]
-
Reddy, D. S., & Manna, P. (2005). A mild and general synthetic method for facile conversion of primary amides to nitriles in high yields using phenyl chloroformate/pyridine at room temperature. Synthetic Communications, 35(10), 1361-1365. [Link]
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Husek, P. (1998). 1.2.4. HPLC of amino acids as chloroformate derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 717(1-2), 57-91. [Link]
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McHale, C. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Advanced Materials Technology. [Link]
-
LCGC International. (2025). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. LCGC International. [Link]
-
CHROMacademy. (2025). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. CHROMacademy. [Link]
-
O'Shea, K., & Moser, A. (2013). Analysis of chloroformate-derivatised amino acids, dipeptides and polyamines by LC-MS/MS. Analytical and Bioanalytical Chemistry, 405(23), 7487-7498. [Link]
-
D'Agostino, P. A., & Chenier, C. L. (2021). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. Molecules, 26(11), 3293. [Link]
-
Weinberg, H. S., & Yamada, H. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection By-Products in Drinking Water. Ozone: Science & Engineering, 22(6), 653-675. [Link]
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- 4. Applicability of LC-MS/MS to optimize derivatization of topiramate with FMOC-Cl using reacted/intact drug ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Guide to the Synthesis of Substituted Ureas using 2-(Trifluoromethyl)phenyl Carbonochloridate
For Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The urea functional group is a cornerstone in medicinal chemistry and agrochemicals, present in numerous FDA-approved drugs and biologically active compounds. Its synthesis, however, has traditionally relied on hazardous reagents like phosgene and isocyanates.[1][2] Modern synthetic chemistry seeks safer, more efficient, and scalable alternatives.[2][3] This guide details the use of 2-(Trifluoromethyl)phenyl carbonochloridate, a solid, bench-stable phosgene surrogate, for the reliable one-pot synthesis of unsymmetrical and symmetrical ureas.
This reagent offers significant advantages due to the strong electron-withdrawing nature of the ortho-trifluoromethyl group.[4][5] This electronic effect enhances the electrophilicity of the carbonyl carbon and stabilizes the resultant 2-(trifluoromethyl)phenoxide leaving group, leading to faster reaction times, milder conditions, and broader substrate scope compared to less activated chloroformates like phenyl chloroformate.[6][7][8]
This document provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, a workflow diagram, expected outcomes for various substrates, and expert insights for troubleshooting.
Mechanism of Urea Formation
The synthesis of a urea using 2-(Trifluoromethyl)phenyl carbonochloridate is a two-step, one-pot process. The reaction proceeds through a highly reactive carbamate intermediate.
Step 1: Formation of the Activated Carbamate Intermediate The first primary or secondary amine (Amine 1, R¹R²NH) performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the carbonochloridate. This displaces the chloride ion and forms an O-(2-trifluoromethylphenyl) carbamate intermediate. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HCl generated in this step.
Step 2: Nucleophilic Displacement to Form the Urea The second amine (Amine 2, R³R⁴NH) is then introduced. It attacks the carbonyl carbon of the activated carbamate intermediate. The 2-(trifluoromethyl)phenoxide is an excellent leaving group due to the stabilization afforded by the electron-withdrawing -CF3 group. Its departure yields the final substituted urea product. The order of amine addition is crucial for the synthesis of unsymmetrical ureas, with the less nucleophilic or more sterically hindered amine often being added first.
Caption: Reaction mechanism for urea synthesis.
Experimental Protocol: General Procedure
This protocol describes a general, one-pot method for synthesizing an unsymmetrical urea from two different amines.
3.1. Materials and Equipment
-
2-(Trifluoromethyl)phenyl carbonochloridate
-
Amine 1 (e.g., aniline derivative)
-
Amine 2 (e.g., aliphatic amine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes for liquid transfer
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Step-by-Step Methodology
Caption: General experimental workflow for urea synthesis.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Amine 1 (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Carbamate Formation: Add triethylamine (1.1 eq) to the solution. Slowly, add a solution of 2-(Trifluoromethyl)phenyl carbonochloridate (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Reaction Monitoring (Optional): The formation of the carbamate intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction.
-
Urea Formation: To the same flask, add Amine 2 (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring for the consumption of the carbamate intermediate by TLC or LC-MS.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove the 2-(trifluoromethyl)phenol byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.
Reaction Scope & Data Presentation
The use of 2-(Trifluoromethyl)phenyl carbonochloridate is compatible with a wide range of primary and secondary amines. The enhanced reactivity allows for the successful coupling of both electron-rich and electron-deficient amines, as well as sterically hindered substrates.
| Amine 1 (R¹R²NH) | Amine 2 (R³R⁴NH) | Product Type | Expected Yield | Notes |
| Aniline | n-Butylamine | N-Aryl-N'-alkyl | Excellent | A common transformation with high efficiency. |
| 4-Methoxyaniline | Benzylamine | N-Aryl-N'-benzyl | Excellent | Electron-donating groups on the aryl amine react readily. |
| 4-Nitroaniline | Piperidine | N-Aryl-N',N'-dialkyl | Good to Excellent | Electron-withdrawing groups are tolerated due to the reagent's high reactivity. |
| t-Butylamine | Aniline | N-Alkyl-N'-aryl | Good | Sterically hindered amines can be used effectively. |
| Diethylamine | Diethylamine | Symmetrical N,N,N',N'-tetraalkyl | Excellent | For symmetrical ureas, 2.2 eq of the amine are used. |
Expert Insights and Troubleshooting
-
Causality Behind Reagent Choice: The ortho-trifluoromethyl group is key. It acts as a powerful electron-withdrawing group, making the distal phenoxy group a much better leaving group than in standard phenyl chloroformate.[4] This directly translates to milder reaction conditions and an ability to couple less nucleophilic amines, which might fail to react with less activated carbonyl sources.[7]
-
Troubleshooting - Formation of Symmetrical Urea Byproduct: If the desired product is an unsymmetrical urea (R¹R²N-CO-NR³R⁴), the formation of a symmetrical byproduct (R³R⁴N-CO-NR³R⁴) can sometimes be observed.
-
Cause: This occurs if the rate of reaction of Amine 2 with the activated carbamate is slow, allowing Amine 2 to react with a second molecule of the carbamate formed from Amine 2 itself. This is more common if Amine 2 is significantly more nucleophilic than Amine 1.
-
Solution: Ensure slow, dropwise addition of Amine 2 at 0 °C. This keeps its instantaneous concentration low, favoring the reaction with the pre-formed carbamate of Amine 1.
-
-
Troubleshooting - Difficulty Removing Phenol Byproduct: The 2-(trifluoromethyl)phenol byproduct is acidic and can sometimes be difficult to remove completely.
-
Cause: Incomplete extraction during the aqueous workup.
-
Solution: Perform an extra wash of the organic layer with 1M NaOH or saturated NaHCO₃. Be cautious, as some urea products may have limited stability to strong bases. Ensure the final product is thoroughly dried after chromatography, as the phenol can be volatile and co-elute.
-
-
Choice of Base: A non-nucleophilic base like TEA or DIPEA is essential to prevent competition with the amine nucleophiles. The base should be tertiary and reasonably hindered. Using a primary or secondary amine as a base will lead to unwanted urea byproducts.
Safety Precautions
-
Reagent Handling: 2-(Trifluoromethyl)phenyl carbonochloridate is a lachrymator and is corrosive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reaction Byproducts: The reaction generates HCl gas (neutralized by the base) and 2-(trifluoromethyl)phenol. The phenolic byproduct should be treated as a hazardous chemical waste.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and minimize exposure.
References
-
Organic Chemistry Portal. (2014). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from Boc-protected amines. PubMed. Retrieved from [Link]
-
(n.d.). Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.
-
(n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
(n.d.). A plausible reaction mechanism for the production of ureas, heterocycles, and carbamoyl fluorides from 2 a and amines. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl). PMC. Retrieved from [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Zare, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
(n.d.). Selected syntheses of ureas through phosgene substitutes | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Trifluoromethyl)phenyl carbonochloridate Reactions
Welcome to the technical support center for 2-(Trifluoromethyl)phenyl carbonochloridate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving this specific reagent. Here, we will explore common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Why Is My Reaction Failing?
When a reaction with 2-(Trifluoromethyl)phenyl carbonochloridate doesn't proceed as expected, a systematic approach to troubleshooting is crucial. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the chloroformate, making it a potent acylating agent but also susceptible to specific side reactions and decomposition pathways.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a logical sequence for diagnosing and resolving common problems encountered during reactions with 2-(Trifluoromethyl)phenyl carbonochloridate.
Caption: A step-by-step diagnostic workflow for troubleshooting reactions involving 2-(Trifluoromethyl)phenyl carbonochloridate.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My reaction with an amine/alcohol is sluggish or not proceeding to completion. What are the likely causes?
A1: This is a common issue that can often be traced back to several key factors:
-
Moisture Contamination: Chloroformates are highly susceptible to hydrolysis. Trace amounts of water in your reaction solvent, on your glassware, or in your starting materials will rapidly decompose the 2-(trifluoromethyl)phenyl carbonochloridate into 2-(trifluoromethyl)phenol, HCl, and CO2. This not only consumes your reagent but the generated HCl can protonate your nucleophile, rendering it unreactive.
-
Solution: Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If you suspect your nucleophile or base contains water, consider drying it appropriately before use.
-
-
Inadequate Base: The reaction of a chloroformate with a nucleophile (like an amine or alcohol) generates one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to drive the reaction to completion. If the base is too weak, not present in a sufficient stoichiometric amount, or sterically hindered, the reaction will stall as the nucleophile becomes protonated.
-
Solution: Use at least one equivalent of a non-nucleophilic base. For many applications, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are suitable. Pyridine can also be used and may act as a nucleophilic catalyst. For less reactive nucleophiles, a stronger base might be required. Ensure the base is added under controlled conditions, often at 0 °C, to manage the exothermicity of the neutralization.
-
-
Low Nucleophilicity of the Substrate: While 2-(Trifluoromethyl)phenyl carbonochloridate is quite reactive, a particularly weak nucleophile (e.g., an electron-deficient aniline or a sterically hindered alcohol) may still react slowly.
-
Solution: Consider increasing the reaction temperature, although this should be done cautiously to avoid decomposition. Alternatively, a more forcing set of conditions, such as using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate in a polar aprotic solvent, might be necessary. In some cases, catalysis with 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction with alcohol nucleophiles.
-
Q2: I'm observing multiple spots on my TLC plate, and my NMR spectrum is complex. What are the potential side products?
A2: The formation of multiple products often points to side reactions or decomposition. Here are the most common culprits:
-
Hydrolysis Product: As mentioned, the primary side product is often 2-(trifluoromethyl)phenol, resulting from the reaction of the chloroformate with water. This will appear as a distinct spot on your TLC and can be identified by its characteristic NMR signals.
-
Reaction with the Base: Tertiary amine bases, especially if not sterically hindered, can act as nucleophiles and react with the chloroformate. Pyridine, for instance, can form an acylpyridinium salt. While often a reactive intermediate, under certain conditions it can lead to undesired byproducts.
-
Double Reaction with Bifunctional Nucleophiles: If your nucleophile has more than one reactive site (e.g., a diamine or a diol), you may get a mixture of mono- and di-acylated products.
-
Solution: Control the stoichiometry carefully. Using a limiting amount of the chloroformate can favor mono-acylation, while an excess will drive the reaction towards the di-acylated product. Slow addition of the chloroformate to a solution of the nucleophile is often recommended to maintain a low concentration of the acylating agent and improve selectivity.
-
Mechanism of Carbamate/Carbonate Formation
Understanding the reaction mechanism is key to troubleshooting. The formation of a carbamate (from an amine) or a carbonate (from an alcohol) proceeds via a nucleophilic acyl substitution.
Caption: General mechanism for the reaction of 2-(Trifluoromethyl)phenyl carbonochloridate with a nucleophile.
Q3: How should I properly store and handle 2-(Trifluoromethyl)phenyl carbonochloridate?
A3: Proper storage and handling are critical to maintaining the reagent's integrity.
-
Storage: The material should be stored in a cool, dry, and well-ventilated area, away from moisture. Recommended storage is often under refrigeration (2-8 °C). The container should be tightly sealed. Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed to prevent contamination from atmospheric moisture and oxygen.
-
Handling: All handling should be performed under an inert atmosphere (nitrogen or argon). Use dry syringes and needles for transferring the liquid reagent. It is a corrosive material that causes severe skin burns and eye damage, and it is toxic if swallowed. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
Experimental Protocols & Data
Protocol: General Procedure for the Synthesis of a Carbamate
This protocol provides a general method for the reaction of 2-(Trifluoromethyl)phenyl carbonochloridate with a primary or secondary amine.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equiv.) and an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.1-1.2 equiv.).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 2-(Trifluoromethyl)phenyl carbonochloridate (1.05 equiv.) dropwise to the reaction mixture via syringe. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Table 1: Solvent and Base Selection Guide
The choice of solvent and base is critical and depends on the specific nucleophile and reaction scale.
| Nucleophile Type | Recommended Solvents | Recommended Bases | Comments |
| Primary/Secondary Amines | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | Standard conditions, generally fast reactions. |
| Alcohols/Phenols | DCM, THF, Toluene | Pyridine, TEA + DMAP (cat.), Potassium Carbonate (K₂CO₃) | Reactions with alcohols are often slower than with amines and may require heating or catalysis. |
| Weakly Nucleophilic Amines | Dichloromethane, Dimethylformamide (DMF) | DIPEA, DBU, Sodium Hydride (NaH) | May require more forcing conditions, such as higher temperatures or stronger bases. |
References
-
Blattmann, H., Fleischer, M., Bähr, M., & Mülhaupt, R. (2014). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. Macromolecular Rapid Communications, 35(14), 1238–1254. Available at: [Link]
-
Recent progress in phosgene-free methods for synthesis of dimethyl carbonate. (n.d.). ResearchGate. Available at: [Link]
-
Carbamate. (n.d.). Wikipedia. Available at: [Link]
-
Taniguchi, T., Shirota, N., Okazoe, T., Matsuoka, S., Yamamoto, K., & Suzuki, M. (2024). Fluorine-driven amorphous solid-state polycondensation: phosgene-free synthesis of high-molecular weight polycarbonate from fluorinated carbonate. Royal Society of Chemistry. Available at: [Link]
-
Chloroformate. (n.d.). Wikipedia. Available at: [Link]
-
McGhee, W., & Riley, D. (n.d.). Replacement of Phosgene with Carbon Dioxide: Synthesis of Alkyl Carbonates. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Phosgene-free Synthesis of Diphenyl Carbonate. (n.d.). mediaTUM. Available at: [Link]
-
Tenti, G., & et al. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, NIH. Available at: [Link]
-
Moisture Sensitivity Definition. (2025). Fiveable. Available at: [Link]
-
The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. (2020). Organic Letters, ACS Publications. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. Available at: [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2021). ERIC. Available at: [Link]
-
Product and Rate Studies on the Reactions of Selected Aryl Chloroformates with Silver Nitrate. (n.d.). ElectronicsAndBooks. Available at: [Link]
- The reaction of acid chloride and chloroform
Technical Support Center: Troubleshooting 2-(Trifluoromethyl)phenyl Carbonochloridate Workups
Welcome to the Application Scientist Support Portal. This guide addresses the most critical challenges encountered when removing unreacted 2-(trifluoromethyl)phenyl carbonochloridate (CAS: 869676-40-4)[1] from crude reaction mixtures. As a highly reactive electrophile, unquenched chloroformate can ruin purifications, degrade acid-sensitive APIs, and cause persistent contamination.
Below, you will find a diagnostic decision matrix, quantitative comparisons, and self-validating protocols designed to ensure high-purity isolation.
Workflow Visualization: Selecting Your Quenching Strategy
Workflow for selecting the optimal chloroformate removal strategy.
Quantitative Comparison of Removal Strategies
| Strategy | Reagent | Primary Byproduct | Target Product Compatibility | Scalability |
| Solid-Phase Scavenging | PS-Trisamine Resin | Resin-bound urea (Solid) | Amphiphilic, Base/Acid-Sensitive | Low (Best for parallel synthesis) |
| Sacrificial Amine Quench | N,N-dimethylethylenediamine | Water-soluble basic carbamate | Lipophilic, Acid-Stable | High (Cost-effective) |
| Basic Hydrolysis | 1M NaOH or Sat. Na₂CO₃ | 2-(Trifluoromethyl)phenoxide | Base-Stable, Non-phenolic | High (Standard workup) |
Diagnostic Q&A: Understanding Quenching Failures
Issue 1: Persistent Contamination with 2-(Trifluoromethyl)phenol
Q: I quenched my reaction with water and performed a standard saturated NaHCO₃ wash, but NMR analysis shows significant contamination with 2-(trifluoromethyl)phenol. Why didn't the basic wash remove it?
A: The failure lies in the pH of your aqueous wash relative to the byproduct's pKa. Hydrolysis of 2-(trifluoromethyl)phenyl carbonochloridate yields 2-(trifluoromethyl)phenol, which has a pKa of 8.95 at 25°C[2].
Causality: Saturated NaHCO₃ has a pH of approximately 8.3. According to the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ), at pH 8.3, only ~18% of the phenol is ionized. The remaining 82% remains in its neutral, lipophilic state and partitions directly into your organic layer.
Solution: Switch to a stronger base. Using 1M NaOH or saturated Na₂CO₃ (pH ~11) ensures >99% deprotonation, driving the phenoxide entirely into the aqueous phase.
Issue 2: Product Degradation During Chromatography
Q: My target product was stable in the reaction flask, but degraded significantly after I loaded the crude mixture directly onto a silica gel column. What caused this?
A: Unreacted chloroformates are highly moisture-sensitive. Silica gel contains residual water and possesses a mildly acidic surface. When unquenched 2-(trifluoromethyl)phenyl carbonochloridate contacts the silica, it rapidly hydrolyzes, releasing concentrated hydrochloric acid (HCl) directly on the column[3].
Causality: This localized acidic microenvironment rapidly cleaves acid-sensitive protecting groups (e.g., Boc, trityl) and degrades sensitive APIs.
Solution: Never load crude chloroformate mixtures onto silica. You must proactively scavenge the electrophile prior to purification using one of the protocols below.
Self-Validating Experimental Protocols
Protocol A: Solid-Phase Scavenging (For Base/Acid-Sensitive Products)
Q: My target molecule is highly polar and base-sensitive, making liquid-liquid extraction impossible. How do I remove the excess chloroformate?
A: The optimal approach is solid-phase scavenging using PS-Trisamine (polymer-supported tris(2-aminoethyl)amine) resin. The resin covalently reacts with the electrophilic chloroformate, forming a resin-bound urea, while simultaneously neutralizing the generated HCl.
Step-by-Step Methodology:
-
Preparation: Ensure your crude reaction mixture is in an aprotic solvent (e.g., DCM, THF).
-
Resin Addition: Add 3 to 5 molar equivalents (relative to the calculated excess chloroformate) of PS-Trisamine resin directly to the reaction flask.
-
Agitation: Gently agitate for 1 to 2 hours at room temperature. Note: Use an orbital shaker or overhead stirrer. Magnetic stir bars will crush the polymer beads, clogging your filters.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 volumes of your reaction solvent.
-
Isolation: Concentrate the combined filtrates in vacuo to yield the pure product.
Protocol B: Sacrificial Amine Quench (For Scale-Up / Lipophilic Products)
Q: I am scaling up a reaction and PS-Trisamine resin is too expensive. I want to avoid generating 2-(trifluoromethyl)phenol entirely. What is the alternative?
A: Utilize a "Sacrificial Amine Quench" using N,N-dimethylethylenediamine (DMEDA). Causality: DMEDA features a nucleophilic primary amine that rapidly forms a carbamate with the chloroformate, and a basic tertiary amine (pKa ~9.5) that remains unreacted. During a mild acidic wash, the tertiary amine is protonated, converting the entire carbamate byproduct into a highly polar, water-soluble salt that is completely excluded from the lipophilic organic phase.
Step-by-Step Methodology:
-
Quench: To the crude reaction mixture, add 2.0 equivalents of DMEDA (relative to the excess chloroformate). Stir for 30 minutes at room temperature.
-
Acidic Wash: Transfer to a separatory funnel and wash the organic layer with 3 volumes of 1M aqueous HCl. The protonated DMEDA-carbamate byproduct will partition entirely into the aqueous layer.
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.
-
Isolation: Wash with brine, dry over MgSO₄, and concentrate.
Protocol C: Basic Hydrolysis Workup (For Base-Stable Products)
Q: What is the exact self-validating protocol for the Basic Hydrolysis Workup?
A: Follow this methodology to ensure complete extraction of the phenolic byproduct:
-
Hydrolysis: Add 5 volumes of water to your organic reaction mixture and stir vigorously for 30 minutes at room temperature to hydrolyze the chloroformate into 2-(trifluoromethyl)phenol and HCl.
-
Phase Separation: Transfer to a separatory funnel and separate the phases.
-
Alkaline Wash: Wash the organic layer with 3 volumes of 1M aqueous NaOH or saturated Na₂CO₃.
-
Self-Validation Step: To ensure the byproduct was successfully extracted, collect the basic aqueous layer and acidify it dropwise with 1M HCl. The solution should turn cloudy as the 2-(trifluoromethyl)phenol repotonates and precipitates out of the aqueous phase.
-
Final Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
References
[2] Title: 2-(Trifluoromethyl)phenol Property Data Source: LookChem URL: [Link]
[3] Title: WO2009141238A1 - Gpr119 receptor agonists Source: Google Patents URL:
Title: Argonaut Quest Training Workshop 2 (Scavenger Resins) Source: Artisan Technology Group URL: [Link]
Sources
Diagnostic Workflow: Root Cause Analysis of Low Yields
Welcome to the Technical Support Center for Carbamate Synthesis. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. Troubleshooting organic synthesis requires a mechanistic understanding of why a reaction fails. This guide provides diagnostic workflows, causality-driven Q&As, and self-validating protocols to ensure your carbamate formations are high-yielding and reproducible.
Diagnostic workflow for troubleshooting low carbamate yields via byproduct analysis.
Core Troubleshooting Guides (Q&A)
Q: My reaction yields symmetric urea instead of the desired carbamate. What is the mechanistic cause, and how do I fix it? A: Urea formation is the most common competing pathway in carbamate synthesis. Mechanistically, this is driven by two factors:
-
Moisture Contamination: When using highly electrophilic reagents like triphosgene or chloroformates, trace water hydrolyzes the intermediate (e.g., isocyanate or carbamoyl chloride) into a carbamic acid. This intermediate spontaneously decarboxylates to form a primary amine. Because amines are significantly more nucleophilic than alcohols, this newly formed amine rapidly attacks unreacted electrophiles, yielding symmetric urea.
-
Stoichiometry and Addition Order: If the amine is present in excess relative to the activated alcohol-carbonyl intermediate, it will outcompete the alcohol. Actionable Fix: Ensure rigorous anhydrous conditions. Employ a "reverse addition" technique: activate the alcohol first, verify its complete conversion, and only then add the amine dropwise to maintain a low localized concentration of the nucleophile.
Q: I am coupling a sterically hindered secondary alcohol with an amino acid, and 1,1'-Carbonyldiimidazole (CDI) is failing. Why? A: CDI is a popular, low-toxicity reagent that forms an imidazole-carboxylic ester intermediate. While this intermediate is stable, its electrophilicity is often insufficient to overcome the steric bulk of hindered nucleophiles (like L-tert-leucine). The imidazole leaving group simply does not possess the requisite leaving-group ability to drive the reaction forward under mild conditions. Actionable Fix: Switch to N,N′-Disuccinimidyl Carbonate (DSC) or p-nitrophenyl chloroformate. These reagents generate highly reactive mixed carbonates. The N-hydroxysuccinimide (NHS) leaving group in DSC is superior for hindered substrates, allowing coupling without epimerization even at ambient temperatures (1[1]).
Q: How can I optimize carbamate formation using CO2 as a green carbonyl source without suffering from over-alkylation? A: Direct conversion of amines and CO2 into carbamates in batch reactors often suffers from severe thermodynamic limitations and catalyst deactivation due to coproduced water. Actionable Fix: Utilize continuous-flow synthesis. Employing a strong, non-nucleophilic base like DBU in a continuous-flow reactor accelerates the formation of the ionic intermediate, prevents over-alkylation, and reduces reaction times from days to minutes (2[2]).
Reagent Selection Matrix
Summarizing quantitative data and mechanistic profiles allows for rapid, evidence-based reagent selection.
| Carbonyl Source | Moisture Sensitivity | Steric Tolerance | Leaving Group / Byproduct | Mechanistic Profile |
| Triphosgene | Extreme | High | Chloride / HCl, CO2 | Generates phosgene in situ; highly electrophilic but prone to rapid hydrolysis yielding ureas (3[3]). |
| Alkyl Chloroformates | High | Low-Medium | Chloride / HCl | Standard reagent for unhindered amines; requires excess base to neutralize generated HCl (4[4]). |
| CDI | Low | Low | Imidazole | Forms stable imidazole-carboxylic esters; frequently fails with bulky nucleophiles due to poor leaving group ability. |
| DSC | Medium | Very High | N-Hydroxysuccinimide | Forms highly reactive mixed carbonates; ideal for hindered amino acids and secondary alcohols[1]. |
Standardized Self-Validating Protocol
DSC-Mediated Synthesis of Hindered Carbamates Objective: Couple a sterically hindered secondary alcohol with a bulky amino acid. Causality Check: This two-step protocol isolates the activation phase from the coupling phase. By validating the intermediate, you ensure that failure points can be analytically pinpointed rather than guessing which half of the reaction failed.
Step 1: Alcohol Activation
-
Dissolve the secondary alcohol (1.0 equiv) and N,N′-Disuccinimidyl Carbonate (DSC) (1.2 equiv) in anhydrous acetonitrile (0.2 M).
-
Add triethylamine (3.0 equiv) dropwise at room temperature under an inert atmosphere (N2 or Argon).
-
Validation Checkpoint 1: Stir for 2-4 hours and analyze via LC-MS or TLC. Do not proceed until the alcohol is >95% consumed and the succinimidyl carbonate intermediate is confirmed.
-
Diagnostic Insight: If this step fails, the alcohol is either exceptionally sterically hindered, or the DSC has degraded via moisture exposure (look for a large N-hydroxysuccinimide baseline peak).
-
Step 2: Amine Coupling 4. Introduce the hindered amino acid (1.0 equiv). If the amino acid has poor solubility in pure acetonitrile, dissolve it in a minimal amount of aqueous buffer (e.g., saturated NaHCO3) and add it to the reaction mixture. 5. Stir at ambient temperature for 12 hours. 6. Validation Checkpoint 2: Monitor the disappearance of the succinimidyl carbonate intermediate via LC-MS.
-
Diagnostic Insight: If the intermediate persists, the amine is insufficiently nucleophilic. Consider elevating the temperature to 40 °C or adding a catalytic amount of DMAP (0.1 equiv) to increase electrophilicity.
-
Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and Et3N), saturated NaHCO3 (to remove the N-hydroxysuccinimide byproduct), and brine. Dry over Na2SO4, filter, and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q: Should I use Pyridine, Triethylamine (TEA), or DIPEA as my base? A: It depends on your carbonyl source. For chloroformates, pyridine is often preferred because it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. For DSC or CDI, TEA or DIPEA are preferred as they act purely as Brønsted bases to mop up acidic byproducts without interfering with the leaving groups.
Q: My carbamate product is decomposing during silica gel chromatography. Why? A: Certain carbamates, particularly N-Boc derivatives or those derived from highly acidic alcohols, can be sensitive to the acidic silanol groups on standard silica gel. Pre-treat your silica column with 1% TEA in your eluent to neutralize the stationary phase, or switch to neutral alumina.
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry - nih.gov - 4[4]
-
Continuous Synthesis of Carbamates from CO2 and Amines - acs.org - 2[2]
-
Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC) - thieme-connect.com - 1[1]
-
Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - escholarship.org - 3[3]
Sources
Technical Support Center: Stability & Handling of 2-(Trifluoromethyl)phenyl Carbonochloridate in Solution
Welcome to the Technical Support Center for 2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(trifluoromethyl)phenyl chloroformate, CAS: 869676-40-4). This guide is designed for researchers, scientists, and drug development professionals who require rigorous, reproducible performance from this highly reactive acylating agent.
Due to its potent electrophilicity, this reagent is prone to rapid degradation in solution if environmental and solvent conditions are not strictly controlled. This guide synthesizes the causality behind its instability, provides actionable troubleshooting, and outlines self-validating experimental protocols to ensure scientific integrity in your workflows.
The Causality of Instability: Mechanistic Overview
To master the handling of 2-(Trifluoromethyl)phenyl carbonochloridate, one must understand the electronic effects driving its reactivity. The degradation of aryl chloroformates in solution is primarily governed by three pathways:
-
Hydrolysis (Bimolecular Addition-Elimination): Chloroformates hydrolyze in the presence of water to yield the parent phenol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[1]. The mechanism proceeds via a bimolecular addition-elimination pathway[2]. Unsubstituted phenyl chloroformate has a measured hydrolysis half-life in water ranging between 1.4 and 53.2 minutes at room temperature[3]. However, the strong electron-withdrawing inductive effect (-I) of the ortho-trifluoromethyl (-CF₃) group drastically increases the electrophilicity of the carbonyl carbon. Consequently, 2-(trifluoromethyl)phenyl carbonochloridate hydrolyzes significantly faster than its unsubstituted counterpart.
-
Nucleophilic Acyl Substitution: Trace impurities in solvents (such as alcohols, amines, or thiols) will act as nucleophiles, irreversibly converting the carbonochloridate into unwanted carbonates or carbamates.
-
Thermal Decarboxylation: While aryl chloroformates are generally more thermally stable than alkyl chloroformates[1], prolonged exposure to elevated temperatures (>25°C) can induce decarboxylation, releasing CO₂ and forming 1-chloro-2-(trifluoromethyl)benzene[4].
Visualizing the Degradation Landscape
Fig 1. Primary degradation pathways of 2-(Trifluoromethyl)phenyl carbonochloridate in solution.
Troubleshooting FAQs
Q: Why did my stock solution in dichloromethane (DCM) develop pressure and turn slightly yellow upon storage? A: The pressure buildup is a direct result of CO₂ gas evolution caused by hydrolysis[4]. Even "anhydrous" solvents can absorb atmospheric moisture if not handled under inert gas. The trace water attacks the chloroformate, releasing CO₂, corrosive HCl, and 2-(trifluoromethyl)phenol[1]. The yellowing is often due to the subsequent oxidation of the phenol or interactions with trace transition metals. Solution: Always store stock solutions over activated 3Å molecular sieves under Argon.
Q: Can I prepare stock solutions in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)? A: Absolutely not. DMF is incompatible with chloroformates; it acts as a catalyst for degradation, forming highly reactive Vilsmeier-Haack type intermediates that rapidly destroy the reagent. DMSO can undergo violent Pummerer-type oxidations or exothermic reactions when exposed to acyl chlorides[4]. Stick to strictly anhydrous, non-nucleophilic solvents like DCM, Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Q: My reaction yields drop significantly when using a stock solution that is 48 hours old. What is the root cause? A: You are experiencing silent nucleophilic degradation. Even in aprotic solvents, trace nucleophiles (e.g., amylene used as a stabilizer in DCM) can slowly react with the highly electrophilic carbonochloridate. Furthermore, any generated HCl from trace hydrolysis can auto-catalyze further degradation. Stock solutions should ideally be prepared fresh, or validated prior to use (see Protocol 1).
Empirical Data: Solvent Compatibility & Kinetics
To ensure experimental reproducibility, consult the following quantitative summaries before designing your synthesis workflows.
Table 1: Solvent Compatibility Matrix for Stock Solutions
| Solvent | Compatibility | Max Allowable H₂O | Mechanistic Notes & Restrictions |
| Dichloromethane (DCM) | Excellent | < 10 ppm | Preferred solvent. Must be amylene-free (use hydrocarbon-stabilized or freshly distilled) to prevent alkene addition. |
| Tetrahydrofuran (THF) | Good | < 20 ppm | Must be free of BHT (a phenolic stabilizer) and peroxides, which will react with the chloroformate. |
| Acetonitrile (MeCN) | Good | < 10 ppm | Highly polar, excellent for reactions, but highly hygroscopic. Requires strict inert atmosphere handling. |
| DMF / DMSO | Incompatible | N/A | Reacts directly with the reagent (Vilsmeier-Haack / Pummerer-type reactions)[4]. |
| Methanol / Ethanol | Incompatible | N/A | Solvolysis occurs immediately, yielding methyl/ethyl 2-(trifluoromethyl)phenyl carbonates[1]. |
Table 2: Comparative Hydrolysis Kinetics (Aqueous Media at 25°C)
| Compound | Hydrolysis Half-Life (t₁/₂) | Kinetic Mechanism | Reference |
| Ethyl chloroformate | ~31.5 min | Bimolecular Addition-Elimination | [5] |
| Phenyl chloroformate | 1.4 to 53.2 min | Bimolecular Addition-Elimination | [3],[6] |
| 2-(Trifluoromethyl)phenyl carbonochloridate | < 1.0 min (Estimated) | Bimolecular Addition-Elimination | Extrapolated from[2] |
Validated Experimental Protocols
A core pillar of scientific trustworthiness is the use of self-validating systems. You cannot assume a reactive stock solution retains its nominal concentration. The following protocols ensure you are working with accurate molarities.
Protocol 1: Preparation and Self-Validation of Anhydrous Stock Solutions
This protocol includes a derivatization step to accurately titrate the active chloroformate concentration, bypassing the inaccuracies of direct titration.
Step 1: Solvent Preparation
-
Transfer HPLC-grade Dichloromethane (DCM) to a flame-dried Schlenk flask.
-
Add activated 3Å molecular sieves (20% w/v) and purge the flask with Argon for 15 minutes. Allow to sit for 24 hours.
Step 2: Reagent Transfer
-
Inside a glovebox or using strict Schlenk line techniques, transfer the desired mass of 2-(Trifluoromethyl)phenyl carbonochloridate to a flame-dried amber volumetric flask.
-
Dilute to the mark with the prepared anhydrous DCM to achieve the target nominal concentration (e.g., 0.5 M). Seal with a PTFE-lined septum.
Step 3: Active Concentration Derivatization (Self-Validation) Causality: Direct analysis of the chloroformate via HPLC is impossible due to hydrolysis in the mobile phase. We must trap it with a stable amine.
-
Prepare a Quench Solution: 1.0 M Benzylamine and 1.2 M Triethylamine (TEA) in anhydrous Acetonitrile.
-
Withdraw exactly 100 µL of your chloroformate stock solution using a gas-tight syringe.
-
Inject the 100 µL stock into 900 µL of the Quench Solution. Vortex for 30 seconds. The reaction forms benzyl 2-(trifluoromethyl)phenyl carbamate instantaneously.
-
Analyze the quenched sample via HPLC-UV (254 nm).
-
Quantify the carbamate peak against a pre-established standard curve to calculate the exact active molarity of your stock solution.
Protocol 2: Forced Degradation Assay (Shelf-Life Determination)
Use this to determine how long your specific solvent batch can sustain the reagent.
-
Prepare a 0.1 M solution of 2-(Trifluoromethyl)phenyl carbonochloridate in your chosen solvent following Protocol 1.
-
Aliquot 1 mL of the solution into five separate, sealed amber vials flushed with Argon.
-
Store the vials at the target temperature (e.g., 4°C).
-
At intervals of 0, 2, 4, 8, and 24 hours, remove one vial.
-
Immediately subject the vial to the Derivatization Step (Protocol 1, Step 3).
-
Plot the active concentration over time to establish the precise degradation curve and usable shelf-life for your specific laboratory conditions.
References
-
[5] Title: An In-depth Technical Guide to the Stability and Storage of Ethyl Chloroformate - Benchchem | Source: benchchem.com | URL:
-
[1] &[3] Title: Chloroformates Acute Exposure Guideline Levels - NCBI - NIH | Source: nih.gov | URL:
-
[2] Title: Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone | Source: cdnsciencepub.com | URL:
-
[4] Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Phenyl chloroformate) | Source: thermofisher.com | URL:
-
[6] Title: Kinetics of the hydrolysis of acyl chlorides in pure water | Source: cdnsciencepub.com | URL:
Sources
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
The 2-(Trifluoromethyl)phenyl Carbamate Protecting Group: A Comparative Guide for Advanced Amine Protection
Executive Summary
In the synthesis of complex peptides, multifunctional APIs, and advanced therapeutics, the strategic selection of orthogonal protecting groups is paramount. While the Boc, Fmoc, and Cbz groups dominate standard workflows[1], they often fall short in highly functionalized molecules requiring specialized cleavage conditions. The 2-(Trifluoromethyl)phenyl carbamate (2-CF3-PhC) group has emerged as a powerful, highly tunable alternative. By leveraging the unique electronic and steric properties of the ortho-trifluoromethyl group, this carbamate provides exceptional stability against standard acids and bases while allowing for highly specific nucleophilic cleavage[2].
This guide objectively compares the performance of the 2-CF3-PhC group against traditional alternatives, details the mechanistic causality behind its reactivity, and provides self-validating experimental protocols for its application.
Mechanistic Rationale: Why 2-(Trifluoromethyl)phenyl?
The superiority of the 2-CF3-PhC group in specialized synthetic niches is governed by three fundamental chemical principles:
-
Electronic Tuning and Leaving Group Ability: The strongly electron-withdrawing nature of the trifluoromethyl group (exhibiting both -I and -M effects) dramatically increases the electrophilicity of the carbamate carbonyl. More importantly, it lowers the pKₐ of the corresponding leaving group, 2-trifluoromethylphenol, to ~8.4 (compared to 10.0 for unsubstituted phenol). When attacked by a nucleophile, the resulting tetrahedral intermediate collapses rapidly because the 2-trifluoromethylphenoxide is an exceptionally stable leaving group[3].
-
Steric Shielding: The bulky CF₃ group positioned ortho to the carbamate linkage provides significant steric hindrance. This shielding protects the carbonyl from premature attack by bulky, non-specific bases (such as piperidine), granting the group its unique orthogonality.
-
Real-Time ¹⁹F NMR Tracking: The three equivalent fluorine atoms provide a sharp, distinct singlet in ¹⁹F NMR (typically around -60 ppm). This serves as a built-in analytical handle, allowing chemists to monitor protection and deprotection kinetics in real-time without interference from the complex proton or carbon backbone of the target molecule.
Nucleophilic cleavage mechanism driven by the 2-trifluoromethylphenoxide leaving group.
Comparative Performance Analysis
To justify the integration of 2-CF3-PhC into a synthetic route, it must be benchmarked against standard amine protecting groups. The table below summarizes the quantitative and qualitative data dictating group selection.
| Protecting Group | Primary Cleavage Reagent | Leaving Group pKₐ | Orthogonal To | Analytical Handle | Byproduct Management |
| 2-CF3-PhC | Hydrazine (EtOH, 50 °C) | ~8.4 | TFA, Piperidine, H₂/Pd | ¹⁹F NMR, UV | Easy (Aqueous basic wash) |
| Boc | TFA (DCM, 25 °C) | N/A (Gas evolution) | Base, H₂/Pd | None | Trivial (Volatile gases) |
| Fmoc | 20% Piperidine (DMF) | N/A (E1cB mechanism) | Acid, H₂/Pd | UV | Difficult (Dibenzofulvene) |
| Cbz | H₂, Pd/C (MeOH) | ~10.0 (if hydrolyzed) | Acid, Mild Base | UV | Trivial (Toluene, CO₂) |
Key Advantage: Unlike Fmoc deprotection, which generates highly reactive dibenzofulvene that often requires specialized scavengers or difficult chromatography, the 2-CF3-PhC group generates 2-trifluoromethylphenol. Due to its low pKₐ (~8.4), this byproduct is easily washed away using a mild 0.1 M NaOH aqueous extraction, leaving the free amine in the organic layer.
Strategic Orthogonality
The 2-CF3-PhC group is completely stable to the acidic conditions used for Boc removal (e.g., 50% TFA in DCM) and the mild basic conditions used for Fmoc removal (e.g., 20% piperidine). It requires a highly nucleophilic, alpha-effect reagent like hydrazine for cleavage.
Orthogonal deprotection workflow isolating 2-CF3-PhC stability.
Experimental Workflows (Self-Validating Protocols)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, utilizing the ¹⁹F NMR handle to confirm reaction completion without relying solely on TLC.
Protocol 1: Installation of 2-(Trifluoromethyl)phenyl Carbamate
Objective: Protect a primary or secondary amine while avoiding over-acylation or urea formation.
Reagents:
-
Substrate Amine: 1.0 mmol
-
2-(Trifluoromethyl)phenyl chloroformate: 1.05 mmol
-
N,N-Diisopropylethylamine (DIPEA): 2.5 mmol
-
Anhydrous Dichloromethane (DCM): 10 mL
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate amine in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents exothermic side reactions, such as the formation of symmetric ureas, which occur when the unreacted amine attacks the newly formed carbamate.
-
Base Addition: Add DIPEA dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts strictly as an HCl scavenger, preventing the amine from protonating (and losing nucleophilicity) without competing with the amine for the highly electrophilic chloroformate.
-
Acylation: Slowly add 2-(Trifluoromethyl)phenyl chloroformate dropwise over 10 minutes. Warm to room temperature.
-
Self-Validation (Monitoring): After 1 hour, withdraw a 50 µL aliquot. Run a rapid ¹⁹F NMR. The starting chloroformate exhibits a distinct singlet at ~ -61.5 ppm. Successful carbamate formation shifts this singlet to ~ -60.2 ppm. The reaction is complete when the -61.5 ppm signal is entirely absent.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Targeted Deprotection
Objective: Cleave the 2-CF3-PhC group without affecting orthogonal protecting groups (e.g., Boc, Fmoc).
Reagents:
-
Protected Amine: 1.0 mmol
-
Hydrazine monohydrate: 5.0 mmol
-
Ethanol: 10 mL
Step-by-Step Methodology:
-
Preparation: Dissolve the protected amine in ethanol at room temperature.
-
Nucleophilic Attack: Add hydrazine monohydrate in one portion. Heat the mixture to 50 °C. Causality: Hydrazine benefits from the "alpha-effect," making it an exceptionally strong nucleophile despite being a relatively weak base. It selectively attacks the highly electrophilic carbonyl carbon of the 2-CF3-PhC group, bypassing less electrophilic amides or sterically shielded esters.
-
Elimination: The tetrahedral intermediate collapses. The strong electron-withdrawing -CF₃ group stabilizes the expelled 2-trifluoromethylphenoxide, driving the reaction to completion much faster than an unsubstituted phenyl carbamate[3].
-
Self-Validation (Monitoring): Monitor via ¹⁹F NMR. The carbamate signal (-60.2 ppm) will disappear, replaced entirely by the free 2-trifluoromethylphenol signal (-62.8 ppm).
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with 0.1 M NaOH. Causality: The mildly basic wash easily deprotonates the 2-trifluoromethylphenol byproduct (pKₐ ~8.4), partitioning it into the aqueous layer and leaving the pure, free amine in the organic layer.
References
- WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof (Citing Greene's Protective Groups in Organic Synthesis for carbamate utility). Google Patents.
- Studies on the Selectivity Between Nickel-Catalyzed 1,2-cis-2-Amino Glycosylation of Hydroxyl Groups of Thioglycoside Acceptors with C(2)-Substituted Benzylidene N-Phenyl Trifluoroacetimidates. The Journal of Organic Chemistry (ACS Publications).
- Synthesis of N-Phenylcarbamate by C–N Coupling Reaction without Metal Participation. Synlett (Thieme Connect).
Sources
Comparative Guide: 2-(Trifluoromethyl)phenyl Carbonochloridate vs. Boc-Anhydride in Amine Derivatization and Protection
For researchers and drug development professionals, the selection of an amine protecting or derivatizing group dictates the success of downstream synthetic pathways and analytical detection limits. While Boc-anhydride (Di-tert-butyl dicarbonate, Boc₂O) remains the undisputed gold standard for general amine protection in peptide and small-molecule synthesis, 2-(Trifluoromethyl)phenyl carbonochloridate (a specialized fluorinated aryl chloroformate) offers unparalleled advantages in analytical derivatization (LC-MS/GC-MS) and the activation of sterically hindered amines.
This guide provides an objective, data-driven comparison of these two reagents, exploring the causality behind their reactivity, their orthogonal applications, and field-proven experimental protocols.
Mechanistic Causality: Reactivity and Steric Dynamics
The fundamental difference between these two reagents lies in their electrophilicity and transition-state sterics.
Boc-Anhydride (Boc₂O): Boc₂O operates via the formation of a bulky tert-butyl carbonate leaving group. The reaction is driven by the thermodynamic stability of its byproducts: carbon dioxide gas and tert-butanol[1]. However, the bulky tert-butyl groups create significant steric hindrance during the transition state. Consequently, Boc₂O often struggles to react with secondary or highly hindered amines without the addition of a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP)[2].
2-(Trifluoromethyl)phenyl Carbonochloridate: Chloroformates are inherently more electrophilic than anhydrides. The addition of a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring exerts a profound electron-withdrawing inductive effect, rendering the carbonyl carbon exceptionally electrophilic. This reagent can rapidly acylate severely hindered or weakly nucleophilic amines (such as deactivated anilines) instantaneously at room temperature. Unlike Boc₂O, the leaving group is a chloride ion, generating hydrochloric acid (HCl) which necessitates a stoichiometric base scavenger[3].
Reaction pathways and byproduct generation of amine derivatization strategies.
Analytical vs. Synthetic Utility
The Analytical Edge of Fluorinated Chloroformates
In drug metabolism and pharmacokinetics (DMPK) or amino acid profiling, detecting trace polar amines is notoriously difficult. Boc protection does not significantly enhance UV absorbance or mass spectrometry (MS) ionization.
Conversely, derivatization with fluorinated aryl chloroformates like 2-(trifluoromethyl)phenyl carbonochloridate is a transformative analytical strategy[4].
-
GC-MS: The -CF₃ group disrupts intermolecular hydrogen bonding, drastically increasing the volatility and thermal stability of the analyte[5].
-
LC-MS/MS: The strongly electronegative fluorine atoms act as an electron sink, stabilizing negative charges and exponentially enhancing the response in Electrospray Ionization negative mode (ESI-). Furthermore, the hydrophobic phenyl ring increases retention on reversed-phase (C18) columns, preventing polar amines from eluting in the void volume.
Quantitative Comparison Data
Table 1: Physicochemical and Reactivity Profile
| Parameter | Boc-Anhydride (Boc₂O) | 2-(Trifluoromethyl)phenyl carbonochloridate |
| Molecular Weight | 218.25 g/mol | 224.56 g/mol [3] |
| Electrophilicity | Moderate (sterically hindered) | Extremely High (electron-withdrawn) |
| Primary Byproducts | CO₂ (gas), tert-Butanol[2] | HCl (requires base neutralization) |
| Deprotection | Strong Acid (e.g., neat TFA, HCl)[1] | Basic hydrolysis or specific nucleophiles |
| Primary Use Case | Reversible synthetic protection | Irreversible MS tagging / Urea synthesis |
Table 2: Analytical Performance Metrics (LC-MS/GC-MS)
| Metric | N-Boc Derivatized Amines | 2-(CF₃)phenyl Carbamate Derivatives |
| GC-MS Volatility | Moderate (prone to thermal degradation) | Excellent (fluorine reduces H-bonding)[5] |
| LC-MS ESI(-) Response | Poor (lacks electronegative groups) | Superior (fluorine enhances ion stability) |
| Limit of Detection | High nanomolar range | Low nanomolar to picomolar range[4] |
| Chromatographic Retention | Standard reversed-phase retention | Strong retention (ideal for polar parent amines) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where physical observations confirm chemical progress.
Protocol A: Standard N-Boc Protection of Amines
Objective: Reversible protection of a primary amine for downstream peptide synthesis.
-
Preparation: Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). The base prevents the amine from protonating, maintaining its nucleophilicity.
-
Reagent Addition: Cool the flask to 0 °C. Add Boc₂O (1.1 eq) dropwise.
-
Self-Validating Observation: As the reaction warms to room temperature, observe the solution. The continuous evolution of CO₂ gas bubbles acts as a visual, self-validating indicator of reaction progress.
-
Completion: When gas evolution ceases (typically 2-4 hours), the initial acylation is complete.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with mild citric acid (to remove unreacted amine), and dry over Na₂SO₄.
Protocol B: Rapid Biphasic Derivatization for LC-MS
Objective: Permanent tagging of trace polar amino acids using 2-(Trifluoromethyl)phenyl carbonochloridate.
-
Aqueous Preparation: Dissolve the biological sample (containing trace amines) in a 0.5 M Sodium Bicarbonate buffer (pH 9.0). Causality: The high pH ensures the amine is fully deprotonated and nucleophilic, while the buffer absorbs the incoming HCl byproduct.
-
Organic Addition: Add a solution of 2-(Trifluoromethyl)phenyl carbonochloridate (excess) dissolved in Acetonitrile or Hexane directly to the aqueous layer.
-
Agitation: Vortex vigorously for 60 seconds. The reaction occurs instantaneously at the phase boundary.
-
Self-Validating Observation: Add a drop of universal pH indicator to the aqueous layer. If the pH remains above 8.0, the buffer successfully neutralized the HCl, validating that the reaction proceeded to completion. If the pH drops below 7.0, the reaction stalled due to amine protonation, indicating insufficient initial buffer capacity.
-
Extraction: Isolate the organic layer. The highly hydrophobic 2-(CF₃)phenyl carbamate derivatives are now ready for direct injection into the LC-MS system.
Orthogonal Protection Strategies
Because Boc groups are acid-labile and aryl carbamates are acid-stable, these two reagents can be used sequentially in complex polyamine synthesis to achieve orthogonal protection.
Orthogonal protection strategy leveraging steric and electronic differences.
Sources
Alternative reagents for introducing a trifluoromethylphenyl group
Alternative Reagents for Introducing a Trifluoromethylphenyl Group: A Comparative Guide
Executive Summary
The introduction of a trifluoromethylphenyl moiety (Ar–CF₃) is a critical transformation in medicinal chemistry and agrochemical development. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, while the phenyl ring provides a rigid spatial scaffold for target binding[1]. While traditional cross-coupling relies heavily on 4-(trifluoromethyl)phenyl halides, these standard reagents often require expensive palladium catalysts, high temperatures, and strong bases.
This guide evaluates advanced alternative reagents—specifically diaryliodonium salts , aryldiazonium salts , and arylboronic acids —that bypass the limitations of traditional halides by leveraging unique electrophilic or radical-based reaction pathways.
Mechanistic Causality: Moving Beyond Aryl Halides
Standard aryl halides rely on the oxidative addition of a transition metal (Pd or Cu) into the C–X bond. However, electron-deficient halides like 4-bromo-benzotrifluoride can be prone to side reactions, and the required basic conditions often degrade sensitive substrates.
By shifting the paradigm to hypervalent iodine or diazonium chemistry, researchers can exploit different thermodynamic driving forces:
-
Electrophilic Transfer: Diaryliodonium salts possess a highly polarized, hypervalent I(III) center. The excellent leaving group ability of the aryl-iodide byproduct allows for metal-free nucleophilic attack at room temperature[2].
-
Entropic Radical Generation: Aryldiazonium salts undergo single-electron transfer (SET) under mild photoredox conditions. The irreversible extrusion of nitrogen gas (N₂) provides an immense entropic driving force, allowing radical generation at room temperature[3].
Comparative Analysis of Alternative Reagents
A. Diaryliodonium Salts (Electrophilic Arylation)
Unsymmetrical diaryliodonium salts, such as mesityl(4-(trifluoromethyl)phenyl)iodonium triflate , are powerful electrophilic arylating agents.
-
Causality of Chemoselectivity: When a nucleophile attacks the hypervalent iodine center, it must choose which aryl group to couple with. The bulky ortho-methyl groups on the mesityl ring provide steric shielding, acting as a "spectator" ligand. Concurrently, the electron-withdrawing –CF₃ group makes the trifluoromethylphenyl ring highly electrophilic. Consequently, the nucleophile selectively attacks the trifluoromethylphenyl ring, ejecting mesityl iodide as a byproduct[2].
Chemoselective electrophilic arylation using unsymmetrical diaryliodonium salts.
B. Aryldiazonium Salts (Photoredox Radical Arylation)
4-(Trifluoromethyl)benzenediazonium tetrafluoroborate is a highly reactive radical precursor. Under visible light irradiation, a photocatalyst (e.g., Ru(bpy)₃²⁺) reduces the diazonium salt via a single-electron transfer. This triggers mesolysis, releasing N₂ gas and a highly reactive 4-trifluoromethylphenyl radical that can rapidly functionalize unactivated C–H bonds or heterocycles[3],[4].
Photoredox-catalyzed generation of trifluoromethylphenyl radicals from diazonium salts.
C. Arylboronic Acids (Oxidative Radical Generation)
While traditionally used for Suzuki coupling, 4-(trifluoromethyl)phenylboronic acid can also serve as a safer alternative to shock-sensitive diazonium salts for radical generation. Using the Baran protocol, Ag(I) and persulfate (S₂O₈²⁻) generate an Ag(II) oxidant that converts the boronic acid into an aryl radical via the loss of boric acid[5].
Oxidative generation of trifluoromethylphenyl radicals from boronic acids.
Quantitative Performance Comparison
| Reagent Class | Reactivity Mode | Typical Catalyst | Key Advantage | Primary Limitation |
| Aryl Halides (Standard) | Cross-Coupling | Pd, Cu | Commercially abundant, highly standardized | Requires high temperatures & strong bases |
| Diaryliodonium Salts | Electrophilic | None (Metal-Free) | Operates at room temp; highly chemoselective[6] | Poor atom economy (loss of mesityl iodide) |
| Aryldiazonium Salts | Radical (Photoredox) | Ru/Ir complexes | Extremely fast; mild C–H functionalization[3] | Shock-sensitive if dried; requires light setup |
| Arylboronic Acids | Radical (Oxidative) | AgNO₃ / K₂S₂O₈ | Bench-stable; safer than diazonium salts[5] | Requires stoichiometric strong oxidants |
Self-Validating Experimental Protocols
Protocol 1: Metal-Free O-Arylation using Diaryliodonium Salts
This protocol leverages the stability of diaryliodonium salts in aqueous hydroxide to achieve metal-free etherification of aliphatic alcohols[6].
Materials: Aliphatic alcohol (1.0 mmol), NaOH (2.0 mmol), Mesityl(4-(trifluoromethyl)phenyl)iodonium triflate (1.2 mmol), distilled water (3 mL). Step-by-Step Procedure:
-
Deprotonation: Add the aliphatic alcohol and NaOH to a reaction vial containing 3 mL of water. Stir for 10 minutes to generate the alkoxide in situ.
-
Electrophilic Transfer: Add the diaryliodonium salt in one portion. The reaction mixture will become heterogeneous.
-
Reaction: Stir vigorously at room temperature (20–25 °C) for 90 minutes.
-
Self-Validation & Workup: Extract the aqueous layer with diethyl ether (3 × 10 mL). The presence of the mesityl iodide byproduct in the organic layer (detectable via GC-MS or TLC) validates that the hypervalent iodine coupling successfully occurred.
-
Purification: Concentrate the organic layer and purify via silica gel chromatography (hexane/ethyl acetate) to isolate the target alkyl 4-(trifluoromethyl)phenyl ether.
Protocol 2: Photoredox C–H Arylation using Aryldiazonium Salts
This protocol utilizes visible light to generate trifluoromethylphenyl radicals for the direct C–H functionalization of heteroarenes[3].
Materials: Heteroarene substrate (1.0 mmol), 4-(trifluoromethyl)benzenediazonium tetrafluoroborate (1.5 mmol), Ru(bpy)₃Cl₂·6H₂O (0.02 mmol, 2 mol%), anhydrous acetonitrile (10 mL). Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube, dissolve the heteroarene, diazonium salt, and Ru(bpy)₃Cl₂ in 10 mL of anhydrous acetonitrile.
-
Degassing (Critical): Degas the mixture via three freeze-pump-thaw cycles. Oxygen quenches the excited state of the photocatalyst and traps aryl radicals.
-
Irradiation: Place the tube 5 cm away from a 12W Blue LED strip (λ = 450 nm). Stir at room temperature for 4–12 hours.
-
Self-Validation & Workup: The continuous evolution of N₂ gas bubbles during irradiation serves as a visual self-validation that mesolysis and radical generation are actively occurring.
-
Purification: Once gas evolution ceases, quench with water, extract with ethyl acetate, and purify via column chromatography.
References
- BenchChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9.
- Olofsson, B. et al. Metal-Free Synthesis of Aryl Ethers in Water. Organic Letters - ACS Publications.
- Pike, V. W. et al. Broad-scope Syntheses of [11C/18F]Trifluoromethylarenes from Aryl(mesityl)iodonium Salts. NIH.
- Stephenson, C. R. J. et al. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC.
- ResearchGate. In situ Diazonium Salt Formation and Photochemical Aryl‐Aryl Coupling in Continuous Flow Monitored by Inline NMR Spectroscopy.
- Cardiff University. Boronic acids for functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts.
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- 3. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Cost-Benefit Analysis & Comparative Guide: 2-(Trifluoromethyl)phenyl Carbonochloridate in Advanced Drug Development
Executive Summary
In the highly specialized landscape of synthetic chemistry and natural product re-engineering, the selection of derivatization and activation reagents dictates both reaction trajectory and economic viability. 2-(Trifluoromethyl)phenyl carbonochloridate (also known as 2-(Trifluoromethyl)phenyl chloroformate, CAS: 869676-40-4) is a premium, highly electrophilic reagent[1]. While standard chloroformates (like methyl or unsubstituted phenyl chloroformate) suffice for routine amine protection, the ortho-trifluoromethyl variant offers unparalleled advantages in complex spatial transformations, such as the diastereoselective ring cleavage of indole alkaloids[2].
This guide provides an objective cost-benefit analysis, comparing 2-(Trifluoromethyl)phenyl carbonochloridate against conventional alternatives, and outlines self-validating experimental protocols to justify its implementation in high-stakes drug development.
Mechanistic Rationale: The Ortho-Trifluoromethyl Advantage
As an Application Scientist, it is critical to understand the causality behind choosing a premium reagent over a commodity chemical. The unique reactivity profile of 2-(Trifluoromethyl)phenyl carbonochloridate is driven by two fundamental pillars:
-
Electronic Activation (High Electrophilicity): The strongly electron-withdrawing −CF3 group exerts a powerful inductive effect across the aromatic ring. This dramatically increases the electrophilicity of the carbonyl carbon, enabling rapid acylation of sterically hindered or poorly nucleophilic amines that would otherwise remain unreactive with standard phenyl chloroformate.
-
Steric Shielding & Diastereoselectivity: The bulky −CF3 group at the ortho position creates a distinct chiral environment during the formation of transient tetrahedral intermediates. In complex reactions—such as the chloroformate-mediated ring cleavage of yohimbine or reserpine—this steric bulk dictates the trajectory of incoming nucleophiles, often resulting in superior diastereomeric ratios (dr) compared to less hindered reagents[2].
-
Leaving Group Thermodynamics: Upon nucleophilic attack, the resulting 2-(trifluoromethyl)phenoxide is an exceptionally stable leaving group, driving the reaction equilibrium forward irreversibly.
Comparative Cost-Benefit Analysis
To justify the procurement of 2-(Trifluoromethyl)phenyl carbonochloridate, we must evaluate it against standard industry alternatives. The table below synthesizes quantitative and qualitative metrics.
| Reagent | CAS Number | Relative Cost | Reactivity Profile | Primary Application | Key Disadvantage |
| 2-(CF3)Phenyl Carbonochloridate | 869676-40-4 | Premium (>$100/g) | Extremely High | Complex alkaloid ring cleavage; hindered amine activation. | High cost; highly moisture-sensitive. |
| Phenyl Chloroformate | 1885-14-9 | Low (~$0.90/g) | Moderate | Standard carbamate/carbonate formation. | Lacks steric bulk for diastereocontrol. |
| 4-Nitrophenyl Chloroformate | 7693-46-1 | Moderate (~$5.00/g) | Very High | Active ester synthesis; peptide coupling. | Byproduct (4-nitrophenol) can be difficult to clear. |
| Methyl Chloroformate | 79-22-1 | Very Low (<$0.50/g) | High | Routine GC/MS derivatization (e.g., seleno amino acids)[3]. | Highly volatile; poor selectivity in complex scaffolds. |
The Verdict: The high cost of 2-(Trifluoromethyl)phenyl carbonochloridate is economically unjustifiable for routine amine protection. However, its cost is completely validated in late-stage functionalization or natural product re-engineering where achieving high diastereoselectivity prevents the downstream loss of high-value API intermediates.
Pathway Visualization: Alkaloid Ring Cleavage
The following diagram illustrates the mechanistic logic of utilizing an ortho-substituted phenyl chloroformate for the complex ring cleavage of an indole alkaloid (e.g., yohimbine), highlighting the critical intermediates.
Fig 1: Mechanism of chloroformate-mediated ring cleavage and nucleophilic trapping.
Experimental Protocol: Diastereoselective Ring Cleavage
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the ring cleavage of indole alkaloids using 2-(Trifluoromethyl)phenyl carbonochloridate. This methodology is adapted from optimized conditions for re-engineering antiplasmodial agents[2].
Materials Required
-
Substrate: Target indole alkaloid (e.g., Yohimbine, 1.0 equiv).
-
Reagent: 2-(Trifluoromethyl)phenyl carbonochloridate (1.2 equiv).
-
Nucleophile: Bulky alcohol (e.g., tert-butanol or 2-iodobenzyl alcohol, 3.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM). Causality Note: DCM is strictly preferred over chloroform, as chloroform significantly reduces diastereoselectivity and overall conversion rates in these specific cleavage reactions[2].
-
Base (Optional/Substrate Dependent): Triethylamine or N,N-Diisopropylethylamine (DIPEA) to scavenge HCl.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: Flame-dry a Schlenk flask under argon. Dissolve the indole alkaloid (1.0 equiv) and the chosen nucleophile (3.0 equiv) in anhydrous DCM to achieve a substrate concentration of 0.1 M.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality Note: Alkaloids like reserpine are highly temperature-sensitive; initiating the reaction at 0 °C prevents non-specific degradation before the acylation event occurs[2].
-
Reagent Addition: Add 2-(Trifluoromethyl)phenyl carbonochloridate (1.2 equiv) dropwise over 5 minutes. The strong electrophilicity of the reagent ensures immediate formation of the N-acyl indolium intermediate.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting alkaloid mass and the appearance of the heavier ring-cleaved adduct confirms the successful departure of the 2-(trifluoromethyl)phenoxide leaving group.
-
-
Microwave Alternative: For highly recalcitrant substrates, the reaction matrix can be transferred to a microwave reactor and heated (e.g., 60 °C) for exactly 15 minutes. This rapidly drives the nucleophilic trapping of the intermediate[2].
-
Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography. The distinct polarity shift caused by the carbamate formation allows for easy separation of the diastereomers.
References
-
Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis Source: Academia.edu / Journal of Chromatography A URL:[Link]
-
N/A,4-(2-Methoxyethyl)phenyl Chloroformate & Fluorinated Derivatives Source: AccelaChem Bio URL:[Link]
Sources
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- 2. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis [academia.edu]
Navigating the Synthesis of 2-(Trifluoromethyl)phenyl carbonochloridate: A Comparative Guide to Environmental Impact
For Immediate Release
In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates such as 2-(Trifluoromethyl)phenyl carbonochloridate is a critical process. However, the environmental footprint of its production is increasingly under scrutiny. This guide offers a comprehensive comparison of the conventional synthesis pathway and greener alternatives, providing researchers, scientists, and drug development professionals with the data and methodologies to make more sustainable choices.
Executive Summary
The traditional synthesis of 2-(Trifluoromethyl)phenyl carbonochloridate relies on the use of highly toxic phosgene gas, often in chlorinated solvents, presenting significant environmental, health, and safety (EHS) risks. This guide details the conventional phosgene-based route and contrasts it with a safer, more environmentally benign alternative utilizing triphosgene. Furthermore, it explores the promising, albeit less mature, avenue of carbon dioxide (CO2) as a green C1 source. By examining key green chemistry metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), this document provides a quantitative assessment of the environmental impact of each method, empowering stakeholders to adopt greener and safer laboratory and industrial practices.
The Conventional Approach: A Legacy of Hazard
The established method for synthesizing 2-(Trifluoromethyl)phenyl carbonochloridate involves the reaction of 2-(trifluoromethyl)phenol with phosgene (COCl₂). Phosgene, a potent pulmonary agent, is a colorless and highly toxic gas, making its handling and transport exceptionally hazardous.[1][2][3] The reaction is typically carried out in a chlorinated solvent such as chloroform or dichloromethane, which are themselves associated with significant environmental and health concerns.[4][5]
Reaction Scheme:
(Cl₃CO)₂CO → 3 COCl₂ (in situ) CF₃-C₆H₄-OH + COCl₂ (from triphosgene) → CF₃-C₆H₄-OCOCl + HCl
Caption: Conventional synthesis workflow using hazardous phosgene gas.
Greener Triphosgene Synthesis Workflow
Caption: Greener synthesis workflow employing solid, safer triphosgene.
Conclusion and Future Outlook
The synthesis of 2-(Trifluoromethyl)phenyl carbonochloridate presents a clear case for the adoption of greener chemical practices. While the conventional phosgene-based method is effective, its significant EHS drawbacks are undeniable. The use of triphosgene offers a readily implementable and much safer alternative, reducing the immediate risks associated with handling highly toxic gas. As demonstrated by the analysis of green metrics, the triphosgene route also has the potential to be more environmentally friendly by reducing waste.
Looking ahead, the development of catalytic processes that utilize CO₂ as a C1 feedstock holds the greatest promise for a truly sustainable synthesis of chloroformates. Continued investment in research and development in this area is crucial for the chemical industry to transition away from hazardous reagents like phosgene and its derivatives. For researchers and drug development professionals, the choice of synthetic route is not merely a matter of chemical efficiency but also a reflection of a commitment to safety and environmental stewardship.
References
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Dichloromethane. (n.d.). In PubChem. Retrieved from a relevant source. [4][5]2. Phosgene. (n.d.). In PubChem. Retrieved from a relevant source.
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Triphosgene as a Safe and Environment-Friendly Carbonylation Reagent for the Preparation of 2-Benzimidazolone. (n.d.). Scientific.Net. [5]4. A decade review of triphosgene and its applications in organic reactions. (2020). RSC Advances. [6]5. A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. (2011). Pure and Applied Chemistry. [7]6. Pesticide Manufacturing Industry--Current Waste Treatment and Disposal Practices. (n.d.). EPA NEPIS. [8]7. Heterogeneous catalytic conversion of carbon dioxide to chloromethyl ethylene carbonate and styrene carbonate using a novel Zr/ZIF-8 catalyst. (2023). LSBU Open Research. 8. Carbon Dioxide: A Substitute for Phosgene. (1997). Semantic Scholar. 9. Catalytic Transformations of CO2 into Organic Compounds. (n.d.). DiVA portal. [9]10. The magic of catalysis for CO2 conversion. (2022). TU Delft. [10]11. Catalytic conversion of CO2 to chemicals and fuels: the collective thermocatalytic/photocatalytic/electrocatalytic approach with graphitic carbon nitride. (2020). Materials Advances. [11]12. Catalytic conversion of CO2 to chemicals and fuels: the collective thermocatalytic/photocatalytic/electrocatalytic approach with. (2020). SciSpace. [12]13. How to Calculate E-factor (Green Chem). (2022, October 28). YouTube. [13]14. E-Factor. (n.d.). Sheldon.nl. [3]15. 13.10: The E-Factor in Green Chemistry. (2023, March 7). LibreTexts Chemistry. [14]16. Phosgene. (n.d.). Wikipedia.
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Toxicological Review of Phosgene (CAS No. 75-44-5). (2003). U.S. EPA. [2][15]18. Quantitative Exposure-Response Assessment Approaches to Evaluate Acute Inhalation Toxicity of Phosgene. (2010). Taylor & Francis Online. [16]19. Process Mass Intensity (PMI). (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [17]20. METRICS - Green Chemistry Toolkit. (n.d.). University of Toronto. [18]21. Triphosgene. (n.d.). Wikipedia. [19]22. Introduction of Triphosgene. (n.d.). ChemicalBook. [20]23. "On-off" fluorescence detection of exposed phosgene via pyrazine ring formation on triphenyl amine backbone supplemented with. (n.d.). The Royal Society of Chemistry. [21]24. US Patent 4,366,102A, Process for the preparation of chloroformic acid aryl esters. (1982). Google Patents. [22]25. US Patent 5,274,164A, Preparation of aryl chloroformates. (1993). Google Patents. [23]26. Propyl Chloroformate Production Plant Project Report 2026. (2024, March 11). IMARC Group. [24]27. CN111689858B, Method for preparing ethyl chloroformate. (2022). Google Patents. [25]28. Locating and Estimating Air Emission from Sources of Phosgene. (n.d.). U.S. EPA. [26]29. US Patent 6,919,471B2, Process for preparing alkyl/aryl chloroformates. (2005). Google Patents. [27]30. Life cycle assessment of fine chemical production. (2010). Research Collection. [28]31. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem. [29]32. US Patent 4,466,927A, Method for the preparation of 2-(trifluoromethyl)phenyl carbamic fluoride. (1984). Google Patents. [30]33. EP0004447A2, Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents. [31]34. Triphosgene: History and Advantage. (2024, August 9). ChemicalBook. [17]35. Triphosgene Market Size Industry Forecast 2035 - Global Growth Insights. (2024, January 26). Roots Analysis. [32]36. Valorization of CO2 through the Synthesis of Cyclic Carbonates Catalyzed by ZIFs. (2022). PMC. [33]37. Chloroform as a CO surrogate: applications and recent developments. (2023). ResearchGate. [34]38. Phenyl chloroformate. (n.d.). PubChem. 39. Novel synthetic pathway for the production of phosgene. (2021). PMC. [21]40. Integrated Phosgene and Steel Production: Combining Process Optimization and Life Cycle Assessment to Minimize Greenhouse Gas Emissions. (2024). RWTH Publications. [4]41. Selection of carbon catalysts for the industrial manufacture of phosgene. (2023). ResearchGate. [35]42. Synthesis of trifluoromethyl fluoroformate from trifluoromethyl hypofluorite and carbon monoxide: Thermal and catalyzed reaction. (n.d.). Academia.edu. [36]43. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. (2021). Organic Chemistry Frontiers. [37]44. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. (n.d.). RSC Publishing. [38]45. (a) Polymerization of bisphenols with toxic triphosgene to give... (n.d.). ResearchGate. [2]46. Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. (2022). Kobe University. [39]47. Toxicological Profile for Chloroform. (n.d.). ATSDR. [1]48. Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates. (2023). MDPI. [40]49. The reaction between CO2 and chloroform in anion-functionalized ionic liquids with the formation of trichloroacetates. (n.d.). Chemical Communications. 50. WO2006044575A1, Method for the preparation of aliphatic chloroformates. (2006). Google Patents.
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Safety Operating Guide
2-(Trifluoromethyl)phenyl carbonochloridate proper disposal procedures
An In-Depth Guide to the Safe Deactivation and Disposal of 2-(Trifluoromethyl)phenyl carbonochloridate
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. Highly reactive reagents like 2-(Trifluoromethyl)phenyl carbonochloridate are powerful tools in synthesis, but their lifecycle does not end when the reaction is complete. Proper deactivation and disposal are not just matters of regulatory compliance; they are critical safety functions that protect you, your colleagues, and the environment.
This guide moves beyond a simple checklist. It provides a procedural and mechanistic framework for understanding the risks inherent to this compound and for executing a safe, validated disposal workflow. The principles discussed here are grounded in established laboratory safety standards and an understanding of the chemical reactivity of chloroformates.
Core Hazard Assessment: Understanding the Reactivity
2-(Trifluoromethyl)phenyl carbonochloridate belongs to the chloroformate class of reagents. Its hazard profile is dominated by the highly electrophilic carbonyl carbon, making it acutely reactive and requiring specific handling protocols.
-
Extreme Moisture Sensitivity & Corrosivity: Chloroformates react readily with water and other nucleophiles. This hydrolysis is often vigorous and liberates corrosive hydrogen chloride (HCl) gas and the corresponding phenol.[1][2][3] The reaction is exothermic and can lead to a dangerous pressure buildup in a closed container.[1]
-
High Toxicity: Isomers and related chloroformates are classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4][5] The molecule can cause severe, destructive burns to the skin, eyes, and respiratory tract.[1][3][6]
-
Regulatory Standing: Due to these hazards, waste containing this chemical is considered hazardous by regulatory bodies like the Environmental Protection Agency (EPA) and must be managed according to strict guidelines.[7][8]
The fundamental principle of disposal is, therefore, controlled deactivation . We must safely and completely hydrolyze the reactive chloroformate group before the material is collected for final disposal by a certified hazardous waste service.
Essential Preparations: Engineering and Personal Protection
Before beginning any deactivation procedure, a robust safety posture is mandatory. This involves establishing proper engineering controls and donning the correct Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling and deactivation steps must be performed inside a certified chemical fume hood to contain and exhaust toxic vapors and corrosive HCl gas.[9][10]
-
Emergency Access: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2][11]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. Do not proceed without every item correctly in place.
| PPE Item | Specification & Rationale |
| Hand Protection | Double-glove with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). Chloroformates are corrosive and can be absorbed through the skin.[12][13] |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. This combination is required to protect against splashes of the corrosive reagent and the deactivating solution during the exothermic reaction.[2] |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are mandatory to protect against skin exposure from spills.[14] |
| Respiratory Protection | While a fume hood is the primary control, a properly fitted respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) may be necessary based on your institution's Chemical Hygiene Plan and risk assessment.[3] |
The Deactivation & Disposal Workflow
This protocol provides a step-by-step method for neutralizing small, laboratory-scale quantities of 2-(Trifluoromethyl)phenyl carbonochloridate.
Diagram: Disposal Decision Workflow
This diagram illustrates the logical flow from waste generation to final containerization.
Caption: Workflow for the safe deactivation of 2-(Trifluoromethyl)phenyl carbonochloridate.
Step-by-Step Deactivation Protocol
Objective: To completely hydrolyze the chloroformate into sodium 2-(trifluoromethyl)phenoxide, sodium chloride, and sodium carbonate/bicarbonate in an aqueous solution.
Materials:
-
Glass beaker appropriately sized to hold at least 5-10 times the volume of the waste chemical.
-
Stir bar and magnetic stir plate.
-
Ice bath (a secondary container filled with ice and water).
-
10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.
-
Designated hazardous waste container made of compatible material (e.g., High-Density Polyethylene - HDPE) with a screw cap.[15]
Procedure:
-
Prepare the Neutralizing Solution: In the chemical fume hood, place the beaker in the ice bath on top of the magnetic stir plate. Add the stir bar and a volume of 10% NaOH solution roughly 5-10 times the volume of the chloroformate waste you intend to neutralize. Begin gentle stirring.
-
Causality: Using a stoichiometric excess of a basic solution ensures the complete neutralization of the chloroformate and the acidic HCl byproduct. The ice bath and large volume help to absorb and dissipate the heat generated during the exothermic hydrolysis.[1]
-
-
Controlled Addition: Using a glass pipette or syringe, slowly add the 2-(Trifluoromethyl)phenyl carbonochloridate waste dropwise to the center of the vortex of the stirring basic solution.
-
Causality: A slow, controlled addition is the most critical step. Adding the reagent too quickly can cause the reaction to boil, splashing corrosive material and releasing a large volume of HCl gas, overwhelming the fume hood's capture ability.
-
-
Complete the Reaction: Once the addition is complete, leave the solution stirring in the ice bath for at least one hour. This ensures that the reaction has gone to completion and all the reactive chloroformate has been destroyed.
-
Prepare the Waste Container: While the reaction is stirring, ensure your hazardous waste container is properly labeled. According to OSHA and EPA standards, the label must include the words "Hazardous Waste," the full chemical names of the contents (e.g., "Water, Sodium Hydroxide, Sodium 2-(trifluoromethyl)phenoxide, Sodium Chloride"), and an indication of the hazards (e.g., "Corrosive").[7][16]
-
Waste Transfer: Once the reaction time is complete, carefully decant or pipette the neutralized aqueous solution into the labeled hazardous waste container.
-
Final Storage: Securely cap the waste container and store it in your laboratory's designated satellite accumulation area, away from incompatible materials, awaiting pickup by your institution's environmental health and safety (EHS) office.[10][12]
Emergency Procedures: Spill Management
In the event of a small spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE detailed in Section 2, cover the spill with a non-combustible, inert absorbent material such as sand, dry earth, or vermiculite.[4] Do not use paper towels or other combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for solid hazardous waste.
-
Decontaminate the area with a suitable solution, followed by soap and water.
-
For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.[14]
Hazard Data Summary
| Hazard Category | GHS Hazard Statement | Pictograms | Source(s) |
| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH330: Fatal if inhaled | 💀 | [3][4][5] |
| Corrosivity | H314: Causes severe skin burns and eye damage | corrosive | [4][5][6] |
| Metal Corrosivity | H290: May be corrosive to metals | corrosive | [3][6] |
By adhering to this comprehensive guide, you build a framework of safety and responsibility that extends through the entire lifecycle of the chemicals in your laboratory.
References
-
Chloroform - Standard Operating Procedure . (2012). UC Center for Laboratory Safety. Available at: [Link]
-
STANDARD OPERATING PROCEDURE Chloroform . (2018). University of Oklahoma, Institute for Environmental Genomics. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at: [Link]
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The Laboratory Standard . Vanderbilt University, Office of Clinical and Research Safety. Available at: [Link]
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Chloroform SOP . The Ohio State University, Department of Chemistry and Biochemistry. Available at: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version . (2011). National Research Council. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards - IAFC . International Association of Fire Chiefs. Available at: [Link]
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How to Safely Dispose of Chloroform . Lab Alley. Available at: [Link]
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Laboratory Safety Guidance . (2011). Occupational Safety and Health Administration (OSHA). Available at: [Link]
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SAFETY DATA SHEET - Phenyl Chloroformate . (2025). Sigma-Aldrich. Available at: [Link]
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OSHA Standards for Biological Laboratories . (2023). U.S. Department of Health & Human Services. Available at: [Link]
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Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at: [Link]
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OSHA Laboratory Standard . Compliancy Group. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards . Labelmaster. Available at: [Link]
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NIOSH Pocket Guide To Chemical Hazards . Enviro Safetech. Available at: [Link]
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2-(Trifluoromethyl)acetanilide Safety Data Sheet . (2025). Thermo Fisher Scientific. Available at: [Link]
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4-(Trifluoromethyl)phenyl carbonochloridate . PubChem, National Center for Biotechnology Information. Available at: [Link]
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3-(Trifluoromethyl)phenyl chloroformate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-(Trifluoromethyl)phenyl isocyanate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-(Trifluoromethyl)phenyl isothiocyanate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Chemical Compatibility Chart . (2024). Walchem. Available at: [Link]
-
Chemical Compatibility Chart . Cole-Parmer. Available at: [Link]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3-(Trifluoromethyl)phenyl chloroformate | C8H4ClF3O2 | CID 5057425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
